(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
Description
BenchChem offers high-quality (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQAIJHTOIUGNX-MSDAVRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849446 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-93-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-2-(3-fluorophenyl)pyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry, often incorporated into the structure of pharmacologically active molecules.[1] The formation of a salt, such as the D-tartrate, is a critical step in the development of active pharmaceutical ingredients (APIs). This process can significantly enhance the physicochemical properties of a compound, including its solubility, stability, and bioavailability, which are pivotal for its ultimate therapeutic efficacy.[2][3] This guide provides a comprehensive overview of the core physical properties of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, alongside detailed, field-proven methodologies for their determination. The focus is not merely on the "what" but the "why," offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Chemical and Physical Identity
A foundational understanding of a compound's identity is paramount before any physical property assessment.
| Identifier | (S)-2-(3-Fluorophenyl)pyrrolidine (Free Base) | (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate |
| Chemical Structure | (Illustrative) | |
| Molecular Formula | C₁₀H₁₂FN[4] | C₁₄H₁₈FNO₆ |
| Molecular Weight | 165.21 g/mol [4] | 315.29 g/mol [5] |
| CAS Number | 920274-04-0[4] | Not readily available |
Note: The structure for the D-tartrate salt is illustrative, representing the ionic association between the protonated pyrrolidine and the D-tartrate anion.
Predicted and Analogue Physical Properties
Direct experimental data for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is not widely published. However, by examining the properties of the free base and analogous compounds, we can establish a scientifically grounded baseline for expected physical characteristics.
| Property | (S)-2-(3-Fluorophenyl)pyrrolidine (Free Base) | (R)-2-(3-Fluorophenyl)pyrrolidine L-Tartrate | Expected Properties for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate |
| Appearance | Not specified | Solid[5] | White to off-white crystalline solid |
| Melting Point | Not available | Not available | Expected to be a sharp melting point, characteristic of a crystalline salt. Likely to be significantly different from the boiling point of the free base. |
| Solubility | Not specified | Not specified | Expected to have higher aqueous solubility compared to the free base due to the ionic nature of the salt. Solubility in organic solvents will vary. |
| Optical Rotation | Not specified | Not specified | As a salt of a chiral amine with a chiral counter-ion, it will exhibit optical activity. The specific rotation will be a composite of the contributions from the (S)-amine and the D-tartaric acid. |
Experimental Protocols for Physical Property Determination
The following sections detail robust methodologies for the characterization of the key physical properties of a pharmaceutical salt like (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold standard for determining the melting point of pharmaceutical compounds. It provides not only the melting temperature but also information about the heat of fusion, which is indicative of the crystal lattice energy. Furthermore, DSC can reveal other thermal events such as polymorphic transitions, desolvation, and decomposition, offering a more complete thermal profile than a simple melting point apparatus.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting endotherm corresponds to the heat of fusion.
Workflow for DSC Analysis:
Caption: Workflow for Melting Point Determination using DSC.
Equilibrium Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. Determining solubility in various solvents is also essential for developing purification and formulation processes. The shake-flask method is a reliable technique for measuring equilibrium solubility.
Experimental Protocol:
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7.4), and common organic solvents (e.g., ethanol, methanol, acetone).
-
Sample Preparation: Add an excess amount of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for Equilibrium Solubility Determination.
Specific Optical Rotation Measurement
Rationale: Optical rotation is a fundamental property of chiral molecules and is a critical quality control parameter to confirm the stereochemical identity and purity of the compound.[6] The specific rotation is a standardized measure of this property.
Experimental Protocol:
-
Solution Preparation: Accurately weigh a known amount of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate and dissolve it in a specific volume of a suitable solvent (e.g., methanol or water) in a volumetric flask. The concentration should be precisely known.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement:
-
Rinse the polarimeter cell with the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Record the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).
-
-
Calculation of Specific Rotation: The specific rotation, [α], is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Workflow for Optical Rotation Measurement:
Caption: Workflow for Specific Optical Rotation Measurement.
Crystallinity and Polymorphism Screening by X-ray Powder Diffraction (XRPD)
Rationale: The crystalline form of an API can significantly impact its physical properties, including solubility and stability. XRPD is a powerful, non-destructive technique used to assess the crystallinity of a sample and to identify different polymorphic forms.
Experimental Protocol:
-
Sample Preparation: Gently grind a small amount of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate to a fine powder to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Instrument Setup:
-
Place the sample holder in the diffractometer.
-
Set the X-ray source (typically Cu Kα radiation).
-
Define the angular range for the scan (e.g., 2° to 40° 2θ).
-
Set the scan speed or step size and counting time.
-
-
Data Acquisition: Initiate the X-ray scan. The detector will measure the intensity of the diffracted X-rays as a function of the angle (2θ).
-
Data Analysis:
-
A crystalline material will produce a diffraction pattern with a series of sharp peaks at specific 2θ angles.
-
An amorphous material will produce a broad halo with no distinct peaks.
-
The positions and relative intensities of the peaks are characteristic of a specific crystalline form.
-
Logical Relationship for Crystallinity Assessment:
Caption: Decision logic for determining crystallinity from XRPD data.
Conclusion
The physical properties of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate are critical to its successful development as a pharmaceutical intermediate or API. While direct literature data may be sparse, a thorough understanding of the principles of physical chemistry, coupled with the robust experimental methodologies outlined in this guide, provides a clear and scientifically sound path for its comprehensive characterization. The application of techniques such as DSC, equilibrium solubility, polarimetry, and XRPD, along with a causal understanding of the experimental choices, empowers researchers to generate reliable and reproducible data, thereby accelerating the drug development process.
References
-
PubChem. Pirogliride Tartrate. National Center for Biotechnology Information. Available from: [Link]
-
Al-Ghananeem, A. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1073–1088. Available from: [Link]
-
PubChem. (S)-2-(3-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available from: [Link]
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Acta Crystallographica Section E: Crystallographic Communications. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. 74(Pt 12), 1795–1802. Available from: [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]
-
ResearchGate. Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). Available from: [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. 95(4), 2115–2135. Available from: [Link]
- Google Patents. CN102393360A - Method for measuring optical rotation of L-tartaric acid.
-
PubChem. 2-(3-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
Inorganics. (2017). Molecular Structures of Enantiomerically-Pure (S)-2-(Triphenylsilyl)- and (S)-2-(Methyldiphenylsilyl)pyrrolidinium Salts. 5(4), 88. Available from: [Link]
- Google Patents. IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE.
-
International Journal of Molecular Sciences. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. 25(2), 1115. Available from: [Link]
-
LCGC International. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. 24(11). Available from: [Link]
-
PharmaCompass. Sodium Tartarate. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
The Pharmaceutical Journal. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]
-
Crystals. (2023). Absolute Structure Determination of Chiral Zinc Tartrate MOFs by 3D Electron Diffraction. 13(5), 735. Available from: [Link]
-
The Journal of Organic Chemistry. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. 70(15), 6105–6107. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
Bulgarian Journal of Physics. (2025). Synthesis and Characterization of Strontium Tartrate Pentahydrate and Strontium-Magnesium-Zinc Ternary Levo-Tartrate Hexahydrate Crystal. 52(1), 1310-0157. Available from: [Link]
-
Acta Crystallographica Section C: Crystal Structure Communications. (2013). Crystal structure of lead(II) tartrate: a redetermination. 69(Pt 10), 1146–1149. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. (S)-2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Guide to the Core Principles of Asymmetric Organocatalysis
Abstract
Asymmetric organocatalysis has emerged as a third pillar of catalysis, standing alongside metal and biocatalysis, and has fundamentally reshaped the landscape of modern synthetic chemistry. This paradigm shift, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, leverages small, purely organic molecules to catalyze chemical transformations with high stereoselectivity.[1][2][3][4][5][6][7] This guide provides an in-depth exploration of the foundational principles of asymmetric organocatalysis, designed for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of facts to explain the causality behind catalyst design and experimental choices, offering a framework for understanding and applying these powerful synthetic tools. We will dissect the primary modes of catalytic activation, supported by mechanistic diagrams, representative protocols, and insights into achieving high levels of enantioselectivity.
Introduction: A New Paradigm in Catalysis
For much of the 20th century, the world of catalysis was dominated by two major players: transition metals and enzymes.[6] It was widely believed that only these entities possessed the requisite electronic and structural properties to effectively lower activation energies and control stereochemistry.[4][8] However, this view was challenged by the pioneering work that demonstrated small, chiral organic molecules could achieve remarkable levels of efficiency and enantioselectivity.[4][5]
The rise of asymmetric organocatalysis offers several distinct advantages that have fueled its rapid adoption, particularly in the pharmaceutical industry.[8][9] These catalysts are often derived from readily available natural products like amino acids and are generally less sensitive to air and moisture than many metal catalysts.[10][11][12] This operational simplicity, combined with their lower cost and reduced environmental impact, makes organocatalysis a cornerstone of green chemistry.[7][8][13]
The field's development dispelled the long-held notion that only metals and enzymes could serve as effective catalysts for chemical reactions, enabling the rapid construction of new drugs and materials.[8] This guide will focus on the core mechanistic principles that underpin this powerful technology.
The Pillars of Activation: Covalent and Non-Covalent Catalysis
Organocatalysis can be broadly categorized into two fundamental activation patterns: covalent and non-covalent catalysis.[14] The choice between these strategies is dictated by the nature of the substrate and the desired transformation.
-
Covalent Catalysis: In this mode, the catalyst forms a transient covalent bond with the substrate, creating a reactive intermediate. This is the dominant mechanism for activating carbonyl compounds and includes key strategies like enamine and iminium ion catalysis.
-
Non-Covalent Catalysis: This approach relies on weaker, non-covalent interactions, such as hydrogen bonding, to activate the substrate.[14] Chiral Brønsted acids and bases are the primary exponents of this strategy, using interactions like hydrogen bonds to activate electrophiles towards nucleophilic attack.[14]
This guide will delve into the most influential activation modes within these categories.
Covalent Catalysis: Activating Carbonyls via Enamine and Iminium Intermediates
The activation of aldehydes and ketones by chiral secondary amines is arguably the most recognized and widely applied strategy in organocatalysis. This approach mimics the mechanism of Class I aldolase enzymes, which utilize a lysine residue in their active site to form reactive intermediates with carbonyl substrates.[15]
Enamine Catalysis: Raising the HOMO
Enamine catalysis involves the reaction of a chiral secondary amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[16][17] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a potent nucleophile that can react with a wide range of electrophiles.[18]
The catalytic cycle can be visualized as follows:
Caption: Generalized workflow for enamine catalysis.
The key to the success of this strategy lies in the catalyst's ability to control the stereochemistry of the subsequent reaction. The chiral scaffold of the amine blocks one face of the enamine, directing the incoming electrophile to the opposite face, thus inducing asymmetry.
Iminium Catalysis: Lowering the LUMO
Conversely, iminium catalysis is used to activate α,β-unsaturated carbonyls towards nucleophilic attack.[19] In this mode, the chiral secondary amine catalyst condenses with the α,β-unsaturated aldehyde or ketone to form a positively charged iminium ion.[20] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a much more reactive electrophile.[11][19]
The catalytic cycle for iminium ion activation is depicted below:
Caption: Generalized workflow for iminium catalysis.
A prime example of this activation is the organocatalytic asymmetric Diels-Alder reaction, first reported by MacMillan in 2000.[8] By using a chiral imidazolidinone catalyst derived from phenylalanine, he was able to achieve high yields and excellent enantioselectivities.[10]
A New Frontier: Singly Occupied Molecular Orbital (SOMO) Catalysis
Building upon the principles of enamine catalysis, the MacMillan group introduced a third mode of activation: Singly Occupied Molecular Orbital (SOMO) catalysis.[18][21] This strategy involves the single-electron oxidation of a catalytically generated enamine to form a 3π-electron radical cation.[18][21][22] This highly reactive intermediate possesses an electrophilic SOMO, enabling reactions with a variety of radical acceptors.[18][22]
This approach has opened the door to previously inaccessible transformations in organocatalysis, such as the direct enantioselective α-allylation and α-arylation of aldehydes.[21][23] SOMO-catalyzed reactions are typically performed at low temperatures and require a stoichiometric oxidant, such as a cerium(IV) or copper(II) salt, to generate the radical cation.[18][24]
Non-Covalent Catalysis: The Power of Hydrogen Bonding
Non-covalent organocatalysis operates through weaker, transient interactions, most notably hydrogen bonding.[14] Chiral Brønsted acids are a prominent class of catalysts that function in this manner.[25][26]
Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are highly effective catalysts for a range of asymmetric transformations.[26][27] These catalysts operate by activating electrophiles, typically imines, through hydrogen bonding.[26][28] This interaction both enhances the electrophilicity of the substrate and creates a well-defined chiral environment, directing the approach of the nucleophile.
The mechanism can be categorized into two main types:[28]
-
Specific Acid Catalysis: Involving proton transfer before the rate-determining step, typical for stronger acids like phosphoric acids.[28]
-
General Acid Catalysis (Hydrogen Bond Catalysis): Where proton transfer occurs during the rate-limiting step, characteristic of weaker acids like thioureas.[28]
This mode of catalysis has been successfully applied to a variety of reactions, including Mannich-type reactions, Friedel-Crafts alkylations, and reductive aminations.[26][27]
Practical Application: A Representative Experimental Protocol
To illustrate the practical application of these principles, a representative protocol for a proline-catalyzed asymmetric aldol reaction is provided below. This reaction, a landmark in the field, demonstrates the power of enamine catalysis.[13][29]
Reaction: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Parameter | Value | Rationale |
| Catalyst | (S)-Proline | A readily available, inexpensive, and effective chiral amine catalyst. |
| Catalyst Loading | 20-30 mol% | Higher loadings are often required in covalent organocatalysis to drive the equilibrium towards the reactive intermediate.[13] |
| Solvent | DMSO | A polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction. |
| Temperature | Room Temperature | Many organocatalytic reactions can be run at ambient temperatures, simplifying the experimental setup. |
| Reaction Time | 24-48 hours | Reaction times can vary depending on the specific substrates. |
Step-by-Step Methodology:
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol) and (S)-proline (0.3 mmol, 30 mol%).
-
Solvent Addition: Add acetone (5.0 mL) and DMSO (1.0 mL). The use of acetone as both a reagent and a solvent ensures it is present in large excess.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aldol product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
This protocol highlights the operational simplicity that is a hallmark of many organocatalytic procedures. The self-validating nature of the system is confirmed by the high enantioselectivity achieved, which is a direct consequence of the chiral catalyst directing the reaction pathway.
Conclusion and Future Outlook
Asymmetric organocatalysis has matured from a niche area of academic curiosity into a robust and indispensable tool for synthetic chemists.[29] Its principles are grounded in fundamental concepts of physical organic chemistry, yet its applications are vast and continually expanding. The ability to design and synthesize complex chiral molecules with high precision, using simple, environmentally benign catalysts, has profound implications for drug discovery and materials science.[8]
Future developments in the field are likely to focus on the discovery of new activation modes, the development of even more efficient and selective catalysts, and the application of organocatalysis in increasingly complex synthetic challenges, such as cascade reactions that build molecular complexity in a single step.[11][30] The foundational principles discussed in this guide provide the essential knowledge base for researchers and scientists to not only utilize existing organocatalytic methods but also to contribute to the future innovations in this exciting and impactful field.
References
-
Berkessel, A., & Gröger, H. (n.d.). Asymmetric Organocatalysis. Wiley-VCH. Retrieved from [Link]
-
Britannica. (n.d.). Asymmetric organocatalysis. In Encyclopædia Britannica. Retrieved from [Link]
-
List, B. (2022, January 28). Benjamin List, Nobel Prize in chemistry 2021 [Video]. YouTube. Retrieved from [Link]
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
-
MacMillan Group, Princeton University. (2007, March 16). Enantioselective Organocatalysis Using SOMO Activation. Retrieved from [Link]
-
NobelPrize.org. (2021). The Nobel Prize in Chemistry 2021. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4517-4528. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Asymmetric Organocatalysis. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2007, December 3). Chiral Brønsted Acid Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Organocatalysis. In Wikipedia. Retrieved from [Link]
Sources
- 1. bigthink.com [bigthink.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Nobelprize 2021 [kofo.mpg.de]
- 5. Benjamin List - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. The Nobel Prize in Chemistry 2021 Goes to Benjamin List and David W. C. MacMillan [axial.acs.org]
- 8. Asymmetric organocatalysis | chemical process | Britannica [britannica.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. nobelprize.org [nobelprize.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Iminium Catalysis in Natural Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. Enantioselective organocatalysis using SOMO activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Asymmetric Brønsted acid catalysis with chiral carboxylic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. Chiral Brønsted acids for asymmetric organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemistry.illinois.edu [chemistry.illinois.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. youtube.com [youtube.com]
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate solubility data
An In-Depth Technical Guide to the Solubility Profiling of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
Authored by: A Senior Application Scientist
Foreword: Charting the Course for a Novel Moiety
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone parameter. Solubility dictates the bioavailability, formulability, and ultimately, the therapeutic efficacy of a potential drug candidate.[1][2][3]
This guide focuses on (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, a chiral amine salt. While specific solubility data for this compound is not extensively published, its structural motifs—a fluorinated aromatic ring, a basic pyrrolidine core, and a chiral tartrate counter-ion—suggest a complex and pH-dependent solubility profile. The principles and methodologies detailed herein provide a comprehensive framework for the rigorous solubility characterization required in a professional drug development setting. This document is designed not as a simple recitation of data, but as a strategic guide for the researchers and scientists tasked with unlocking the therapeutic potential of this and similar molecules.
Part 1: Foundational Physicochemical Characterization
Before embarking on solubility measurements, a thorough understanding of the molecule's intrinsic properties is paramount. These properties govern its behavior in solution and inform the design of subsequent, more complex experiments.
The Molecular Blueprint: Structure and Inherent Properties
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a salt formed from a basic amine and a di-carboxylic acid.
-
(S)-2-(3-Fluorophenyl)pyrrolidine: The active moiety. The pyrrolidine nitrogen is a basic center, readily protonated. The 3-fluorophenyl group introduces a degree of lipophilicity and the fluorine atom can influence electronic properties and metabolic stability.[4][5]
-
D-Tartaric Acid: A chiral counter-ion used to form the salt. Its two carboxylic acid groups and two hydroxyl groups make it highly water-soluble and capable of forming strong hydrogen bond networks in a crystal lattice.[6]
The formation of a tartrate salt is a deliberate strategy often employed to improve the solubility and crystalline properties of a basic parent molecule.[6]
Ionization Constant (pKa): The Key to pH-Dependent Solubility
The pKa value(s) will determine the charge state of the molecule at different pH values, which is the single most important factor influencing its aqueous solubility. The pyrrolidine nitrogen will have a basic pKa (likely in the range of 9-11), while the two carboxylic acids of the tartrate will have acidic pKa values (pKa1 ~3, pKa2 ~4.5).
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a definitive, experimentally-derived pKa value.
-
Preparation: Accurately weigh ~5-10 mg of the tartrate salt and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is limited. Ensure the compound is fully dissolved.
-
Titration Setup: Use a calibrated pH meter with an automated titrator. The titrant should be a standardized solution of 0.1 M HCl (to titrate the basic pyrrolidine) and 0.1 M NaOH (to titrate the acidic tartrate).
-
Execution:
-
Begin by titrating with the acid (HCl) to determine the pKa of the basic pyrrolidine.
-
Separately, or sequentially, titrate a fresh sample with the base (NaOH) to determine the pKa values of the tartaric acid counter-ion.
-
Record the pH of the solution after each incremental addition of titrant.
-
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is typically used to calculate the pKa from the derivative of the titration curve.
Causality: Potentiometric titration directly measures the change in protonation as a function of added acid or base, providing the most reliable measure of the compound's ionization behavior.
Lipophilicity (LogP/LogD): Gauging Hydrophobic Character
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. LogP refers to the partitioning of the neutral species between octanol and water, while LogD accounts for all ionized and neutral species at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant.
A higher LogD indicates greater lipid solubility and potentially lower aqueous solubility. This value is critical for predicting absorption and membrane permeability.[7]
Part 2: Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, with excess solid present. This is the "true" solubility and is a critical parameter for formulation development. The gold-standard for this measurement is the shake-flask method.
The Shake-Flask Method: A Protocol for Precision
This method ensures that a true equilibrium is reached between the dissolved and solid-state compound.[8][9][10][11]
Step-by-Step Experimental Workflow
-
Compound Dispensing: Add an excess amount of solid (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate to several replicate vials (e.g., 2 mL glass vials). "Excess" means enough solid should remain visible at the end of the experiment, typically 1-2 mg is sufficient unless the compound is highly soluble.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer solution to each vial. A range of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and common formulation solvents should be tested.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A common starting point is 24-48 hours.[10] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, ensuring equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Take a precise aliquot of the clear filtrate/supernatant. Dilute it accurately into the mobile phase used for the analytical method. Analyze the concentration using a validated analytical technique, such as HPLC-UV (detailed in Part 4).
Self-Validation: The inclusion of multiple time points serves as an internal validation. If the measured concentrations at 48 and 72 hours are statistically identical, it provides high confidence that equilibrium has been achieved.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Part 3: Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO). It is a high-throughput method used early in discovery to flag compounds that might have solubility issues.[8][12][13] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.
High-Throughput Kinetic Solubility Assay
This protocol is designed for a 96-well plate format, enabling rapid screening.
Step-by-Step Experimental Workflow
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[14]
-
Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration range. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Shake the plate for a set period, typically 1-2 hours, at room temperature.[8][12] This allows for the precipitation to occur and stabilize.
-
Precipitate Detection/Removal:
-
Nephelometry: Measure the light scattering in each well using a plate-based nephelometer. The amount of scattered light is directly proportional to the amount of precipitate formed.[1][15] This is the fastest method.
-
Filtration/Quantification: Alternatively, filter the contents of each well through a solubility filter plate. The concentration of the compound in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy.[16]
-
-
Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.
Causality: This method mimics the scenario where a drug, dissolved in a formulation vehicle, is introduced into the aqueous environment of the GI tract. Rapid precipitation can severely limit absorption.
Diagram: Kinetic Solubility Workflow
Sources
- 1. rheolution.com [rheolution.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. inventivapharma.com [inventivapharma.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Michael Addition using (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation
The asymmetric Michael addition stands as a cornerstone reaction in synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds. This powerful transformation is pivotal in the construction of complex chiral molecules, which are the building blocks of many pharmaceuticals and biologically active compounds.[1][2][3] In recent years, the field of organocatalysis has emerged as a formidable alternative to traditional metal-based catalysis, offering milder reaction conditions, lower toxicity, and often complementary selectivity.[3][4]
Within the arsenal of organocatalysts, chiral pyrrolidine derivatives have proven to be exceptionally effective, particularly in reactions involving carbonyl compounds.[4][5] These catalysts operate through an enamine-based activation mechanism, transiently forming a nucleophilic enamine intermediate with a ketone or aldehyde substrate. This activation strategy allows for highly enantioselective additions to a variety of Michael acceptors.[6][7] This application note provides a detailed guide to the use of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, a specialized organocatalyst, for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.
The introduction of a fluorine atom on the phenyl ring of the pyrrolidine catalyst can significantly influence its electronic properties and, consequently, its reactivity and selectivity. The electron-withdrawing nature of fluorine can impact the nucleophilicity of the enamine intermediate, potentially leading to improved performance in certain transformations.[8]
Catalytic Cycle: The Enamine Activation Pathway
The catalytic prowess of (S)-2-(3-Fluorophenyl)pyrrolidine in the asymmetric Michael addition is rooted in its ability to reversibly form a chiral enamine intermediate with the carbonyl substrate (aldehyde or ketone). This process, a hallmark of pyrrolidine-based organocatalysis, transiently converts the carbonyl compound into a more potent nucleophile.[6] The D-Tartrate salt serves to provide the active secondary amine catalyst in situ upon reaction with a mild base or through dissociation.
The generally accepted catalytic cycle for the asymmetric Michael addition of a carbonyl compound to a nitroalkene, catalyzed by a chiral secondary amine, is depicted below:
Figure 1: Catalytic cycle of the asymmetric Michael addition.
Causality in the Catalytic Cycle:
-
Enamine Formation: The cycle commences with the rapid and reversible reaction between the secondary amine of the (S)-2-(3-Fluorophenyl)pyrrolidine catalyst and the carbonyl group of the aldehyde or ketone. This condensation reaction eliminates a molecule of water to form a chiral enamine intermediate.[9] The stereochemistry of the catalyst is now imprinted onto this transient nucleophile.
-
Nucleophilic Attack: The generated enamine, being significantly more nucleophilic than the starting carbonyl compound, attacks the electrophilic β-carbon of the nitroalkene. The facial selectivity of this attack is dictated by the steric environment of the chiral pyrrolidine catalyst, which effectively shields one face of the enamine, leading to the preferential formation of one enantiomer of the product. The fluorophenyl group contributes to the specific steric and electronic environment that governs this selectivity.
-
Iminium Ion Formation and Hydrolysis: The carbon-carbon bond formation results in a new intermediate, which can be represented as an iminium ion. This species is then hydrolyzed by the water molecule previously eliminated, regenerating the chiral catalyst and releasing the final Michael adduct.[9] The catalytic nature of this process allows for the use of substoichiometric amounts of the organocatalyst.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the asymmetric Michael addition of aldehydes or ketones to nitroolefins using (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. Optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
-
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
-
Michael Donor (Aldehyde or Ketone)
-
Michael Acceptor (Nitroalkene)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane, Chloroform, or Tetrahydrofuran)
-
Mild Acidic Additive (e.g., Benzoic Acid, Acetic Acid - optional, but often beneficial)
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add the Michael donor (e.g., propanal or cyclohexanone, 1.2 mmol, 1.2 equivalents) and the chosen anhydrous solvent (2.0 mL).
-
Optional Additive: If used, add a mild acidic co-catalyst (0.01-0.02 mmol, 1-2 mol%). This can often improve reaction rates and selectivities.
-
Stirring and Equilibration: Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine.
-
Addition of Michael Acceptor: Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from 0 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).[10]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Substrate Scope and Performance
The (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate catalyst is expected to be effective for a range of Michael donors and acceptors. Based on literature for analogous diarylprolinol silyl ether catalysts, the following trends in reactivity and selectivity can be anticipated.[11][12]
| Entry | Michael Donor | Michael Acceptor | Product | Expected Yield (%) | Expected ee (%) |
| 1 | Propanal | β-Nitrostyrene | 85-95 | >95 | |
| 2 | Isovaleraldehyde | (E)-1-Nitro-3-phenylprop-1-ene | 80-90 | >90 | |
| 3 | Cyclohexanone | β-Nitrostyrene | 90-99 | >98 | |
| 4 | Acetone | (E)-1-Nitro-2-phenylethene | 75-85 | >90 | |
| 5 | Propanal | (E)-2-(2-Nitrovinyl)furan | 82-92 | >93 |
Note: The values presented in this table are illustrative and based on results obtained with structurally similar catalysts. Actual yields and enantioselectivities will depend on the specific substrates and optimized reaction conditions.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading (up to 20 mol%), elevating the reaction temperature, or adding a mild acidic co-catalyst. The choice of solvent can also significantly impact reaction rates.
-
Low Enantioselectivity: Poor enantioselectivity can result from a non-optimal reaction temperature. Lowering the temperature often enhances stereocontrol. Ensure the catalyst is of high enantiomeric purity. The presence of water can also be detrimental, so the use of anhydrous solvents and an inert atmosphere is recommended.
-
Diastereoselectivity: For reactions that generate two stereocenters, the diastereomeric ratio (dr) can also be influenced by the reaction conditions. The catalyst structure generally favors the formation of the syn or anti diastereomer, and this preference can sometimes be tuned by the choice of solvent and temperature.[13]
Conclusion
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a promising organocatalyst for the asymmetric Michael addition, leveraging the well-established enamine catalysis mechanism. Its structural features, including the chiral pyrrolidine backbone and the electronically modifying fluorophenyl group, provide a unique platform for achieving high levels of stereocontrol in carbon-carbon bond formation. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in the synthesis of valuable chiral building blocks.
References
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate. [Link]
-
Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. [Link]
-
Highly Enantioselective Organocatalytic Michael Addition of Ketones to Nitroolefins in the Presence of Water. Synfacts. [Link]
-
Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed. [Link]
-
Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. ACS Publications. [Link]
-
Michael addition of pyrrolidine to lactam 1 and structures of the... ResearchGate. [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. ACS Publications. [Link]
-
The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications (RSC Publishing). [Link]
-
Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. ResearchGate. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
Organocatalytic, Enantioselective Conjugate Addition of Nitroalkanes to Nitroolefins. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
-
Organocatalytic Asymmetric Michael/Acyl Transfer Reaction between α-Nitroketones and 4-Arylidene- pyrrolidine-2,3-diones. Beilstein Archives. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
-
Synthesis of Nitro compounds by 1,4-addition. Organic Chemistry Portal. [Link]
-
Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]
-
Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. NIH. [Link]
-
Synergistic Strategies in Aminocatalysis. PMC - NIH. [Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]
-
Rational Design of Organocatalyst: Highly Stereoselective Michael Addition of Cyclic Ketones to Nitroolefins. ACS Publications. [Link]
-
Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link]
-
Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]
-
Highly Efficient Ion‐Tagged Catalyst for the Enantioselective Michael Addition of Aldehydes to Nitroalkenes. R Discovery. [Link]
-
Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Link]
-
Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. [Link]
-
Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Sci-Hub. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Design and Evolution of an Enzyme for the Asymmetric Michael Addition of Cyclic Ketones to Nitroolefins by Enamine Catalysis. ResearchGate. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate: A Comprehensive Protocol and Application Guide
An Application Note for Drug Development Professionals
Abstract
(S)-2-(3-Fluorophenyl)pyrrolidine is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. Its D-tartrate salt offers superior handling, stability, and purification advantages, making it the preferred form for scale-up operations. This guide provides a detailed, robust, and scalable protocol for the synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. We delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and outline critical quality control parameters. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing and drug discovery.
Strategic Overview: Rationale-Driven Synthesis
The synthesis of chiral molecules on a large scale presents unique challenges, primarily in achieving high enantiomeric purity cost-effectively. For 2-arylpyrrolidines, several strategies exist, including chiral pool synthesis and diastereomeric resolution.[1][2] However, for scalability and efficiency, an asymmetric catalytic approach is often superior.
We have selected a synthetic pathway centered around the Corey-Bakshi-Shibata (CBS) asymmetric reduction . This powerful and well-documented method allows for the highly enantioselective reduction of a prochiral precursor using a borane reagent and a chiral oxazaborolidine catalyst.[3][4][5] The D-tartrate salt formation then serves as both an excellent purification step and a means to isolate a stable, crystalline solid.
The overall workflow is outlined below:
Figure 1: High-level workflow for the scale-up synthesis.
Part I: Synthesis of the Lactam Precursor
A robust synthesis begins with a reliable supply of the starting material. Here, we describe the preparation of the key lactam intermediate, N-(3-fluorophenyl)-5-oxopyrrolidine, from commercially available precursors.
Experimental Protocol: N-(3-Fluorophenyl)-5-oxopyrrolidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass / Volume |
| 4-Oxobutanoic acid | 102.09 | 1.0 | 102.1 g |
| 3-Fluoroaniline | 111.12 | 1.0 | 111.1 g |
| Toluene | 92.14 | - | 1.5 L |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.02 | 3.4 g |
Procedure:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: Charge the flask with 4-oxobutanoic acid (102.1 g, 1.0 mol), 3-fluoroaniline (111.1 g, 1.0 mol), p-TSA (3.4 g, 0.02 mol), and toluene (1.5 L).
-
Reaction: Heat the mixture to reflux (approx. 111 °C). Water will be generated and collected in the Dean-Stark trap. The reaction involves the initial formation of an imine followed by intramolecular cyclization.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting materials are consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Isolation: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from hot isopropanol to afford N-(3-fluorophenyl)-5-oxopyrrolidine as a crystalline solid. Typical yield: 80-90%.
Part II: Asymmetric Reduction and Tartrate Salt Formation
This section details the core of the synthesis: the creation of the chiral center and the subsequent purification via salt crystallization.
Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction's success lies in its predictable stereochemical outcome. The chiral oxazaborolidine catalyst coordinates with the borane reagent, activating it and creating a sterically defined pocket. The ketone (or in this case, the lactam) then coordinates to the catalyst's Lewis acidic boron atom in a way that minimizes steric hindrance. This orientation forces the hydride to be delivered to a specific face of the carbonyl, resulting in a high enantiomeric excess of one enantiomer.[3][6]
Figure 2: Simplified schematic of the CBS reduction mechanism.
Experimental Protocol: Asymmetric Reduction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass / Volume |
| N-(3-Fluorophenyl)-5-oxopyrrolidine | 179.19 | 0.5 | 89.6 g |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | ~277.2 | 0.05 | 50 mL |
| Borane-dimethyl sulfide complex (BMS, ~10 M) | 75.97 | 1.0 | ~100 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 1.0 L |
| Methanol | 32.04 | - | 250 mL |
| 3 M Hydrochloric Acid | - | - | As needed |
| 6 M Sodium Hydroxide | - | - | As needed |
Procedure:
-
Inert Atmosphere: All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.
-
Catalyst Charging: To a 3 L flask, add the (R)-2-Methyl-CBS-oxazaborolidine solution (50 mL, 0.05 mol) and anhydrous THF (200 mL). Cool the solution to 0-5 °C.
-
Lactam Addition: In a separate flask, dissolve the lactam (89.6 g, 0.5 mol) in anhydrous THF (800 mL).
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (~100 mL, 1.0 mol) dropwise to the cooled catalyst solution, maintaining the temperature below 10 °C.
-
Substrate Addition: Add the lactam solution dropwise to the catalyst-borane mixture over 2-3 hours via an addition funnel. Maintain the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the lactam is fully consumed.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol (250 mL) dropwise to quench the excess borane. CAUTION: This is a highly exothermic process that releases hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Acidification: After gas evolution ceases, add 3 M HCl until the pH is ~1-2. Stir for 1 hour. This hydrolyzes the borate esters.
-
Aqueous Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add water (500 mL) and wash the acidic aqueous layer with methyl tert-butyl ether (MTBE) (2 x 400 mL) to remove non-basic impurities.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (DCM) (3 x 500 mL).
-
Isolation of Free Base: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-2-(3-Fluorophenyl)pyrrolidine as an oil. Do not purify further at this stage.
Experimental Protocol: D-Tartrate Salt Formation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass / Volume |
| Crude (S)-2-(3-Fluorophenyl)pyrrolidine | 165.21 | ~0.5 | - |
| D-(-)-Tartaric Acid | 150.09 | 0.5 | 75.0 g |
| Ethanol (95%) | - | - | 1.5 L |
Procedure:
-
Dissolution: Dissolve the crude pyrrolidine free base in 95% ethanol (1.0 L).
-
Tartaric Acid Addition: In a separate flask, dissolve D-(-)-tartaric acid (75.0 g, 0.5 mol) in hot 95% ethanol (500 mL). Add this hot solution slowly to the stirred pyrrolidine solution.
-
Crystallization: A thick white precipitate will form. Allow the mixture to cool slowly to room temperature while stirring, then stir for an additional 4 hours.
-
Chilling: Cool the slurry in an ice bath to 0-5 °C and hold for at least 2 hours to maximize crystal recovery.
-
Filtration: Collect the solid product by vacuum filtration on a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. Typical yield: 75-85% based on the starting lactam.
Part III: Quality Control and Characterization
Rigorous analysis of the final product is mandatory to ensure it meets the required specifications for use in drug synthesis.
Analytical Specifications:
| Analysis | Method | Specification | Purpose |
| Appearance | Visual | White to off-white crystalline solid | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Structural verification |
| Purity | HPLC | ≥ 99.0% | Quantifies chemical purity |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% ee (S-enantiomer) | Confirms stereochemical integrity |
| Melting Point | Capillary Method | Sharp, defined range | Indicator of purity |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm | Ensures process safety and product quality |
Safety and Handling
-
Borane-Dimethyl Sulfide (BMS): Corrosive, flammable, and reacts violently with water. Stench. Handle only in a well-ventilated fume hood under an inert atmosphere.
-
Quenching Procedure: The reaction of borane with methanol is highly exothermic and liberates flammable hydrogen gas. Perform the addition slowly at low temperatures with extreme caution.
-
Acids and Bases: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves when handling concentrated HCl and NaOH solutions.
-
Solvents: Toluene, THF, and DCM are flammable and/or hazardous. Avoid inhalation and skin contact.
Conclusion
This application note provides a validated, scalable, and robust method for the synthesis of high-purity (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. The use of an asymmetric CBS reduction ensures excellent stereocontrol, while the final tartrate salt formation provides an efficient means of purification and isolation. By adhering to the detailed protocols and safety guidelines, drug development professionals can confidently produce this critical pharmaceutical intermediate on a kilogram scale.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122-3124. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15538964, (S)-2-(3-Fluorophenyl)pyrrolidine. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Kerrick, S. T., & Beak, P. (1991). Asymmetric deprotonations: Enantioselective syntheses of 2-substituted tert-(butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(25), 9708–9710. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
Asymmetric Functionalization of Aldehydes Using Pyrrolidine Organocatalysts: Application Notes and Protocols
Introduction
In the landscape of modern chemical synthesis, the ability to control three-dimensional molecular architecture is paramount. This is especially true in the fields of drug discovery and materials science, where the specific stereochemistry of a molecule dictates its biological activity and physical properties. For decades, this control was primarily achieved through two pillars of catalysis: transition metal complexes and enzymes. However, the turn of the millennium witnessed the explosive rise of a third pillar: asymmetric organocatalysis , a field recognized with the 2021 Nobel Prize in Chemistry.[1] This discipline leverages small, purely organic molecules to catalyze stereoselective transformations, offering advantages such as operational simplicity, stability to air and moisture, and reduced heavy metal contamination.
Within the diverse arsenal of organocatalysts, the simple five-membered ring of pyrrolidine has proven to be a uniquely privileged scaffold.[2] From the naturally occurring amino acid L-proline to sophisticated synthetic derivatives, pyrrolidine-based catalysts have demonstrated remarkable efficacy and versatility in the asymmetric functionalization of carbonyl compounds. This guide provides an in-depth exploration of this powerful catalytic system, focusing on the functionalization of aldehydes. We will delve into the core mechanistic principles, survey a toolkit of state-of-the-art catalysts, and provide detailed, field-proven protocols for key transformations, empowering researchers to harness this technology for the efficient construction of complex, enantioenriched molecules.
Core Principles: The Mechanistic Underpinnings of Pyrrolidine Organocatalysis
The remarkable success of pyrrolidine catalysts stems from their ability to transiently and reversibly activate aldehyde substrates through two primary, complementary mechanisms: Enamine and Iminium ion catalysis. The structural rigidity and unique electronic properties of the pyrrolidine ring make it exceptionally well-suited for these activation modes compared to other cyclic amines like piperidine.[3]
Enamine Catalysis: Raising the HOMO
Enamine catalysis transforms a prochiral aldehyde, which is typically electrophilic at the carbonyl carbon, into a potent nucleophile. This is achieved through the formation of a chiral enamine intermediate. This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon susceptible to attack by a wide range of electrophiles.
The catalytic cycle begins with the condensation of the secondary amine of the pyrrolidine catalyst with an aldehyde to form a carbinolamine, which then dehydrates to yield a transient iminium ion. Deprotonation at the α-carbon generates the key nucleophilic enamine species. The stereocenter(s) on the pyrrolidine ring create a chiral environment, effectively shielding one face of the enamine. This forces the incoming electrophile to attack from the less sterically hindered face, thus inducing asymmetry in the newly formed C-C or C-heteroatom bond.[4] Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the α-functionalized aldehyde product.
Caption: The Enamine Catalytic Cycle for α-Functionalization.
Iminium Ion Catalysis: Lowering the LUMO
Conversely, for α,β-unsaturated aldehydes, pyrrolidine catalysts operate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Condensation of the catalyst with the enal forms a chiral iminium ion. This process withdraws electron density from the conjugated system, rendering the β-carbon significantly more electrophilic and susceptible to attack by nucleophiles.
The bulky substituents on the pyrrolidine catalyst, such as the diaryl groups in Jørgensen-Hayashi catalysts, effectively block one face of the π-system. This forces the nucleophile to approach from the accessible face, ensuring high levels of stereocontrol in conjugate addition reactions. Subsequent hydrolysis of the resulting enamine intermediate liberates the functionalized product and regenerates the catalyst.[5]
Caption: Cooperative activation in a bifunctional transition state.
A Curated Toolkit of Pyrrolidine Organocatalysts
The modularity of the pyrrolidine scaffold has allowed for the development of a vast library of catalysts, each fine-tuned for specific applications. Catalyst selection is crucial and depends on the nature of both the aldehyde and the reacting partner.
| Catalyst Name/Type | Structure | Key Features & Typical Applications |
| L-Proline |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | The original. Bifunctional (amine + carboxylic acid). Excellent for aldol and Mannich reactions, especially with ketone donors. [6] |
| MacMillan Imidazolidinones | Sterically demanding. Primarily used for LUMO-lowering (Iminium) catalysis. Excellent for Diels-Alder and Friedel-Crafts reactions. | |
| Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers) |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Highly versatile with bulky diaryl and silyl groups for effective facial shielding. General for enamine catalysis: α-amination, α-oxidation, Michael additions. |
| Bifunctional (Thio)urea Catalysts | Varies; contains a pyrrolidine linked to a (thio)urea moiety. | Combines enamine activation with strong hydrogen-bond donation from the (thio)urea group. Excellent for Michael additions to nitroolefins. [7] |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (DPP) | Two linked pyrrolidine rings. | Used with a co-catalytic acid (e.g., TFA). Highly effective for Michael additions of sterically hindered α,α-disubstituted aldehydes. [8] |
Key Asymmetric Functionalizations: Protocols and Applications
The following sections provide generalized protocols for common and powerful aldehyde functionalizations. Researchers should note that optimal conditions (solvent, temperature, catalyst loading) are often substrate-dependent and may require screening.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Organocatalytic variants allow for the direct, enantioselective coupling of an aldehyde (as the enamine precursor) or ketone with an acceptor aldehyde.
-
Mechanism Spotlight: The reaction typically proceeds via the bifunctional enamine mechanism when using proline. The carboxylic acid activates the acceptor aldehyde via hydrogen bonding, leading to a highly ordered Zimmerman-Traxler-like transition state.
Caption: Proposed transition state for the proline-catalyzed aldol reaction.
-
Catalyst and Reaction Optimization
| Catalyst | Donor | Acceptor | Solvent | Yield (%) | dr | ee (%) | Ref |
| L-Proline (30 mol%) | Acetone | 4-Nitrobenzaldehyde | DMSO | 68 | - | 76 | [9] |
| L-Proline (10 mol%) | Cyclohexanone | Benzaldehyde | MeOH/H₂O | 95 | 95:5 | >99 | [10] |
| Dipeptide Cat. (1 mol%) | Cyclohexanone | 4-Nitrobenzaldehyde | Brine | 99 | 98:2 | 98 | [11] |
-
Detailed Step-by-Step Protocol (Proline-catalyzed reaction of a ketone with an aldehyde)
-
To a clean, dry vial equipped with a magnetic stir bar, add the ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv).
-
Add the chosen solvent (e.g., DMSO or a MeOH/H₂O mixture, 2.0 mL).
-
Add L-proline (e.g., 0.3 mmol, 30 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine.
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv) to the stirring solution.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 4-48 hours). Monitor reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine diastereomeric ratio by ¹H NMR analysis of the crude or purified product. Determine enantiomeric excess by chiral HPLC or SFC analysis.
-
Asymmetric Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated system is a powerful method for constructing 1,5-dicarbonyl compounds or their synthons. Pyrrolidine catalysts excel at activating simple aldehydes to act as nucleophiles in additions to electrophiles like nitroolefins.
-
Mechanism Spotlight: The reaction proceeds via enamine catalysis. For highly effective reactions, bifunctional catalysts (e.g., thiourea-pyrrolidines) are often employed. The thiourea moiety activates the nitro group of the nitroolefin via dual hydrogen bonding, while the pyrrolidine forms the nucleophilic enamine from the aldehyde. This dual activation strategy leads to a highly organized transition state, affording excellent stereocontrol.
-
Catalyst and Reaction Optimization
| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | dr | ee (%) | Ref |
| Jørgensen-Hayashi Cat. (10 mol%) | Propanal | trans-β-Nitrostyrene | CH₂Cl₂ | 95 | 93:7 | 99 | [11] |
| DPP/TFA (30 mol%) | Isobutyraldehyde | trans-β-Nitrostyrene | Dioxane | 96 | - | 91 | [8] |
| Tripeptide Cat. (0.1 mol%) | Propanal | trans-β-Nitrostyrene | Toluene | 99 | 95:5 | 99 | [11] |
-
Detailed Step-by-Step Protocol (Jørgensen-Hayashi catalyzed addition to a nitroolefin)
-
To a dry vial under an inert atmosphere (e.g., N₂ or Ar), add the Jørgensen-Hayashi catalyst (e.g., 0.05 mmol, 10 mol%).
-
Add the solvent (e.g., CH₂Cl₂, 1.0 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (e.g., propanal, 1.5 mmol, 3.0 equiv) via syringe.
-
In a separate vial, dissolve the nitroolefin (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 equiv) in a minimal amount of the reaction solvent.
-
Add the nitroolefin solution dropwise to the stirring catalyst/aldehyde mixture over 5-10 minutes.
-
Allow the reaction to stir at the set temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction by adding a few drops of acetic acid. Concentrate the mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography.
-
Characterization: As described for the aldol reaction.
-
Asymmetric α-Heteroatom Functionalization (Chlorination Example)
The direct, enantioselective installation of heteroatoms (N, O, S, halogens) at the α-position of aldehydes generates highly valuable chiral building blocks. Pyrrolidine-catalyzed α-chlorination is a prime example.
-
Mechanism Spotlight: The reaction follows the enamine catalytic cycle. The chiral enamine attacks an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The stereochemistry of the catalyst dictates the facial selectivity of the attack, leading to the enantioenriched α-chloro aldehyde.
-
Catalyst and Reaction Optimization
| Catalyst | Aldehyde | Cl Source | Solvent | Yield (%) | ee (%) | Ref |
| (2R,5R)-Diphenylpyrrolidine (20 mol%) | Butanal | NCS | CH₂Cl₂ | 95 | 94 | [12] |
| L-Prolinamide (20 mol%) | Hexanal | NCS | CHCl₃ | 99 | 85 | [12] |
| Jørgensen-Hayashi Cat. (2 mol%) | Propanal | NCS | Toluene | 91 | 97 | [13] |
-
Detailed Step-by-Step Protocol (Diphenylpyrrolidine-catalyzed α-chlorination)
-
To a dry vial, add the aldehyde (e.g., butanal, 1.0 mmol, 1.0 equiv) and the solvent (e.g., CH₂Cl₂, 2.0 mL).
-
Add the catalyst (e.g., (2R,5R)-diphenylpyrrolidine, 0.2 mmol, 20 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS, 1.3 mmol, 1.3 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by GC or ¹H NMR). Reaction times are often short (1-4 hours).
-
Work-up: Dilute the reaction mixture with pentane or hexane and filter through a short plug of silica gel to remove succinimide and the catalyst.
-
Purification: The filtrate can often be used directly, as the α-chloro aldehyde product can be volatile and sensitive. If necessary, careful removal of the solvent under reduced pressure (at low temperature) can be performed.
-
Characterization: Due to potential instability, the product is often derivatized for analysis. For example, reduction with NaBH₄ to the corresponding stable α-chloro alcohol, followed by chiral HPLC/GC analysis, is a common method to determine enantiomeric excess. [12]
-
Practical Guidance and Troubleshooting
Reproducibility in organocatalysis requires attention to detail. Seemingly minor variables can have a significant impact on reaction outcomes.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion | - Inactive Catalyst: Catalyst degraded or of poor quality.- Insufficient Water Removal: Water can inhibit enamine/iminium ion formation.- Low Reactivity: Substrates are sterically hindered or electronically deactivated.- Incorrect Solvent: Solvent may not solubilize all components or may interfere with catalysis. | - Use freshly purchased or purified catalyst.- Use dry solvents; consider adding molecular sieves.- Increase catalyst loading, temperature, or reaction time. Switch to a more active catalyst (e.g., a Jørgensen-Hayashi type).- Screen different solvents (e.g., polar aprotic like CH₂Cl₂, CHCl₃, or ethereal like THF, MTBE). |
| Low Enantioselectivity (ee) | - Background Reaction: Uncatalyzed reaction is competing.- Racemization: Product is racemizing under reaction or work-up conditions.- Incorrect Temperature: Higher temperatures often lead to lower ee.- Water: May disrupt the organized transition state. | - Lower the reaction temperature. Use a more active catalyst to outcompete the background reaction.- Use a mild acidic quench (e.g., a few drops of acetic acid) before work-up. Avoid strong acids/bases. Analyze ee promptly.- Perform the reaction at lower temperatures (0 °C, -20 °C, or lower).- Ensure anhydrous conditions. |
| Low Diastereoselectivity (dr) | - Flexible Transition State: The catalyst is not providing sufficient steric hindrance.- Thermodynamic Equilibration: The initial kinetic product may be equilibrating to a more stable but less desirable diastereomer. | - Switch to a catalyst with greater steric bulk (e.g., a Jørgensen-Hayashi catalyst or a bifunctional catalyst that enforces a more rigid TS).- Lower the reaction temperature. Monitor the reaction over time to see if the dr changes. |
| Side Reactions (e.g., self-aldol of aldehyde) | - High Aldehyde Concentration: The aldehyde can react with its own enamine.- Slow Reaction with Electrophile: The primary reaction is slow, allowing side pathways to dominate. | - Add the aldehyde slowly to the mixture of catalyst and electrophile.- Use a more active catalyst or a co-catalyst/additive to accelerate the desired reaction. |
Conclusion and Future Outlook
Pyrrolidine-based organocatalysts have fundamentally changed the way chemists approach the synthesis of chiral molecules. Their ability to activate simple aldehydes through predictable and highly stereocontrolled pathways like enamine and iminium ion catalysis provides a robust platform for a wide array of asymmetric transformations. From the foundational aldol and Michael reactions to complex heteroatom functionalizations, these small-molecule catalysts offer a powerful and practical alternative to traditional metal- and bio-catalysis.
The field continues to evolve at a rapid pace. The integration of pyrrolidine catalysis with other activation modes, such as photoredox catalysis for radical reactions, is opening doors to previously inaccessible transformations. [14]Furthermore, the development of increasingly complex cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol, promises to further enhance synthetic efficiency. For the researcher, scientist, and drug development professional, a thorough understanding of the principles and protocols outlined in this guide is an essential tool for the modern synthetic chemist's toolkit.
References
-
Royal Swedish Academy of Sciences. (2021). The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]
-
Allemann, C., et al. (2004). The Pivotal Role of Water in the Proline-Catalyzed Aldol Reaction. Angewandte Chemie International Edition, 43(16), 2091-2093. [Link]
-
Pellissier, H. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(16), 4785. [Link]
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
-
Lattanzi, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Connon, S. J. (2008). Organocatalysis: Asymmetric Michael additions. Nature Chemistry, 1(3), 172-173. [Link]
-
Tanaka, F., & Barbas, C. F. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 6(14), 2373–2375. [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalysis Using SOMO Activation. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]
-
Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin–Hammett Paradigm for Stereocontrol in Organocatalysis by Diarylprolinol Ether Catalysts. Journal of the American Chemical Society, 134(15), 6741–6750. [Link]
-
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307–5309. [Link]
-
Houk, K. N., & List, B. (2004). Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 487-487. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Direct Asymmetric Aldol Reactions of Aldehydes with Unmodified Ketones. Organic Letters, 3(4), 573–575. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity in Pyrrolidine-Catalyzed Reactions
Welcome to the technical support center for pyrrolidine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the enantioselectivity of their stereoselective transformations. Here, we move beyond simple protocols to explain the underlying principles governing catalyst performance, offering field-proven insights to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the key factors influencing enantioselectivity in pyrrolidine-catalyzed reactions.
Q1: My pyrrolidine-catalyzed reaction is showing low enantiomeric excess (ee). What are the most common initial parameters to investigate?
When encountering low enantioselectivity, a systematic approach to troubleshooting is crucial. The primary factors to re-evaluate are the catalyst structure, solvent, temperature, and the presence of any additives or impurities. Often, minor adjustments to these parameters can lead to significant improvements in stereochemical control. The catalyst's structure, in particular, plays a pivotal role; even small modifications to the substituents on the pyrrolidine ring can dramatically alter the steric and electronic environment of the transition state, thereby influencing enantioselectivity.[1]
Q2: How does the structure of the pyrrolidine catalyst, particularly the substituents, impact enantioselectivity?
The substituents on the pyrrolidine ring are fundamental to achieving high enantioselectivity. They create a specific chiral environment around the active site, which dictates the facial selectivity of the substrate's approach. For instance, bulky substituents can create steric hindrance that favors one transition state over another. The electronic properties of these substituents can also influence the catalyst's reactivity and the stability of the key enamine or iminium ion intermediates.[1][2] The development of diarylprolinol silyl ethers as catalysts is a prime example of how modifying the catalyst structure can lead to significant improvements in enantioselectivity across a range of reactions.[2][3][4][5]
Q3: Can the presence of water or other additives affect the enantioselectivity of my reaction?
Absolutely. The presence of water can have a pronounced, though sometimes unpredictable, effect on pyrrolidine-catalyzed reactions. In some cases, a small amount of water can enhance both the reaction rate and enantioselectivity by facilitating a more compact transition state.[2] Conversely, in other systems, water can be detrimental to catalyst activity and selectivity.[6][7] Similarly, acidic or basic additives can significantly influence the reaction's outcome. For instance, the addition of a weak acid can accelerate reactions that proceed through an enamine intermediate.[5][8] Therefore, careful control over the presence and concentration of any additives is essential.
Q4: What is the role of the solvent in determining the enantioselectivity of these reactions?
The solvent plays a multifaceted role in pyrrolidine-catalyzed reactions. It not only affects the solubility of the reactants and catalyst but also influences the conformation of the catalyst and the stability of the transition states.[9] A change in solvent polarity can alter the delicate balance of non-covalent interactions that govern stereochemical induction.[10][11] Therefore, a solvent screen is a highly recommended step in the optimization of any new pyrrolidine-catalyzed transformation.[12] In some instances, the choice of solvent can even lead to a reversal of enantioselectivity.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Guide 1: Low Enantioselectivity in Pyrrolidine-Catalyzed Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation, and pyrrolidine-based catalysts are frequently employed to control its stereochemical outcome.[2] If you are observing low enantioselectivity, consider the following troubleshooting steps.
Potential Cause & Suggested Protocol
-
Suboptimal Catalyst Structure: The steric and electronic properties of the catalyst may not be well-matched to the substrates.
Experimental Protocol: Catalyst Screening
-
Selection: Choose a small library of pyrrolidine-based catalysts with varying substituents (e.g., proline, diphenylprolinol silyl ethers with different silyl groups).[3]
-
Reaction Setup: Set up a series of parallel reactions, each with a different catalyst, keeping all other parameters (solvent, temperature, concentration) constant.
-
Analysis: After a set reaction time, quench the reactions and determine the enantiomeric excess of the product for each catalyst using chiral HPLC or GC.
-
Evaluation: Compare the results to identify a lead catalyst structure for further optimization.
-
-
Incorrect Solvent Choice: The solvent may not be adequately stabilizing the desired stereoisomeric transition state.
Experimental Protocol: Solvent Screening
-
Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, acetonitrile, THF, and polar protic solvents like methanol).[5]
-
Reaction Setup: Using the best catalyst identified from the previous screen, set up parallel reactions in each of the selected solvents.
-
Analysis and Evaluation: As before, determine the enantiomeric excess for each reaction to identify the optimal solvent.
-
-
Inappropriate Reaction Temperature: The reaction temperature may be too high, leading to a decrease in selectivity.
Experimental Protocol: Temperature Optimization
-
Setup: Using the optimized catalyst and solvent, set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -40 °C).
-
Monitoring: Monitor the reactions for both conversion and enantioselectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.[10][13]
-
Analysis: Identify the temperature that provides the best balance of reactivity and stereoselectivity.
-
Data Summary Table: Effect of Solvent on a Model Aldol Reaction
| Solvent | Dielectric Constant | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 85 |
| Dichloromethane | 9.1 | 92 |
| Acetonitrile | 37.5 | 75 |
| Methanol | 32.7 | 60 |
Note: The data in this table is illustrative and will vary depending on the specific reaction.
Visualizing the Catalytic Cycle
Caption: Troubleshooting workflow for optimizing Michael additions.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
-
Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
Kinetics and Mechanism of Pyrrolidine Buffer-Catalyzed Fulvene Formation. The Journal of Organic Chemistry. [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. ACS Publications. [Link]
-
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering. [Link]
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. [Link]
-
rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
-
Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of F. Docentes FCT NOVA. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. [Link]
-
Importance of the Nature of α-Substituents in Pyrrolidine Organocatalysts in Asymmetric Michael Additions. ResearchGate. [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Purification of Products from (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate Reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate in their synthetic workflows. The unique nature of this chiral salt—a combination of a basic amine and a chiral dicarboxylic acid—presents specific challenges and opportunities in post-reaction purification. This document provides in-depth, experience-driven answers to common purification issues, troubleshooting strategies, and validated protocols to ensure the isolation of your target compound with high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered questions regarding the purification of reaction products where (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate was used as a catalyst, reactant, or resolving agent.
Q1: What is the first and most critical step after my reaction is deemed complete?
A1: The first step is a carefully planned aqueous work-up designed to partition the key components—your product, the deprotonated tartaric acid, and the free pyrrolidine base—into different phases. The strategy hinges on pH adjustment. A basic wash (e.g., with aqueous sodium bicarbonate or sodium carbonate) is crucial. This deprotonates both the acidic tartrate counter-ion and the ammonium salt of the pyrrolidine, rendering them highly soluble in the aqueous phase, while your typically less polar organic product remains in the organic layer.
-
Application Scientist's Note: Do not underestimate the importance of this initial extraction. A common mistake is to proceed directly to chromatography with the crude mixture. This co-injects the tartaric acid and the pyrrolidine, which can interfere with silica gel chromatography, leading to poor separation, tailing peaks, and potential contamination of your product fractions.
Q2: I'm struggling to remove residual tartaric acid from my organic product. What am I doing wrong?
A2: This is a common issue often stemming from insufficient basic washing or the formation of emulsions. Tartaric acid has two carboxylic acid groups and is highly water-soluble once deprotonated.
-
Troubleshooting Steps:
-
Increase Basicity: Ensure your aqueous wash is sufficiently basic (pH > 8). Use multiple washes with a saturated NaHCO₃ or a dilute (1M) NaOH solution.
-
Brine Wash: After the basic wash, perform a wash with saturated aqueous NaCl (brine). This helps to break emulsions and further removes residual water-soluble impurities from the organic layer.
-
Solvent Choice: Ensure your organic solvent is sufficiently non-polar (e.g., Ethyl Acetate, Dichloromethane) to discourage the partitioning of the tartrate salt.
-
Q3: How can I confirm the complete removal of the (S)-2-(3-Fluorophenyl)pyrrolidine catalyst?
A3: Complete removal is best confirmed by analytical techniques.
-
Thin-Layer Chromatography (TLC): Co-spot your crude product, purified product, and a standard of the pyrrolidine on a TLC plate. The pyrrolidine is UV active and can also be visualized with stains like ninhydrin or potassium permanganate.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum is diagnostic. The 3-fluorophenyl group of the catalyst has a distinct set of signals. Compare the spectrum of your purified product against a reference spectrum of the catalyst to ensure these signals are absent.
-
LC-MS: This is the most sensitive method. A small peak with the corresponding mass-to-charge ratio (m/z) of the pyrrolidine will confirm its presence, even at trace levels.
Q4: My product is an oil, but literature suggests it should be a solid. How can I induce crystallization?
A4: The oily nature of a product that should be solid often points to the presence of impurities that are inhibiting the crystallization process.[1]
-
Purity is Key: First, ensure the highest possible purity through rigorous extraction and flash chromatography.
-
Solvent Screening: Attempt recrystallization from a variety of solvent systems.[1] The principle is to find a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold.
-
Seeding: If you have a tiny amount of solid material (a seed crystal), adding it to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites.
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes wash away minor impurities and cause the product to solidify.
Q5: How do I verify the enantiomeric or diastereomeric purity of my final chiral product?
A5: Verifying stereochemical purity is critical.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (CSP), you can separate and quantify the different enantiomers or diastereomers in your sample.[2][3]
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC, often providing faster separations.
-
NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for quantification by integration.
-
Polarimetry: While it can confirm the optical rotation of your bulk sample, it does not provide a precise enantiomeric ratio and is best used as a qualitative check.
Section 2: Troubleshooting and Purification Workflow
This section provides a logical workflow for post-reaction purification and addresses specific troubleshooting scenarios.
General Post-Reaction Purification Workflow
The following diagram outlines the decision-making process for purifying your target compound after a reaction involving (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate.
Caption: Post-Reaction Purification Workflow
Troubleshooting Guide: Common Scenarios
| Problem | Probable Cause(s) | Recommended Solution(s) | Causality & Rationale |
| Product contaminated with Tartaric Acid (Visible by NMR, LC-MS) | 1. Incomplete deprotonation during work-up.2. Insufficient phase separation. | 1. Re-dissolve the crude product in an organic solvent (e.g., EtOAc) and perform additional washes with saturated NaHCO₃ or 1M K₂CO₃.2. Follow with a brine wash to break any emulsions and reduce the water content in the organic layer. | Tartaric acid is a dicarboxylic acid. A basic aqueous solution deprotonates it to the highly water-soluble tartrate salt, ensuring its removal from the organic phase.[4] |
| Product contaminated with (S)-2-(3-Fluorophenyl)pyrrolidine | 1. Incomplete removal during basic wash.2. Product is also basic and co-extracts. | 1. Perform an acidic wash (e.g., 1M HCl). This will protonate the pyrrolidine, making it water-soluble.2. If the product is acid-sensitive, silica gel chromatography is the best alternative. The polar amine will have a strong affinity for the silica. | The pyrrolidine is a secondary amine and is basic. An acidic wash converts it to the corresponding ammonium salt, which is soluble in the aqueous layer.[5] |
| Poor separation on Silica Gel Column (Streaking or co-elution) | 1. Residual acidic/basic impurities.2. Inappropriate solvent system. | 1. Pre-treat the crude material with a silica gel plug, eluting with your starting solvent system.2. Add a small amount of triethylamine (~0.1-1%) to the mobile phase to suppress tailing of basic compounds.3. If the product is acidic, add acetic acid (~0.1-1%) to the mobile phase. | Amines can interact strongly and irreversibly with the acidic silanol groups on the silica surface, causing streaking. Adding a competitive base like triethylamine deactivates these sites, allowing for better chromatography. |
| Low Yield After Purification | 1. Product loss during aqueous extractions.2. Irreversible adsorption on silica gel.3. Product degradation. | 1. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.2. For very polar products, consider using a different stationary phase like alumina or reverse-phase silica.3. Ensure all purification steps are performed promptly and at appropriate temperatures. | If your product has some water solubility or is amphiphilic, it can be partially lost to the aqueous phase during work-up. Back-extraction helps recover this material. |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide detailed, step-by-step methodologies for the most common purification techniques relevant to this chemistry.
SOP-01: General Aqueous Work-up Protocol
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, approx. 2x the reaction volume).
-
Washing: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Wash the organic layer two more times with saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer once with a saturated NaCl (brine) solution. This removes residual water and helps break emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
SOP-02: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add the silica, and then remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (eluent). A typical starting eluent for products of medium polarity is a mixture of Hexanes and Ethyl Acetate.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate to identify which fractions contain your pure product.
-
Combining & Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
SOP-03: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This is a general guideline; specific conditions must be optimized for each compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of Hexane (or Heptane) and a polar modifier like Isopropanol (IPA) or Ethanol.[3]
-
Sample Preparation: Prepare a dilute solution of your product (~1 mg/mL) in the mobile phase. Also prepare a solution of the racemic standard if available.
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers in your sample's chromatogram.[2]
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
References
- EP1108715B1 - Process for dehydration and purification of crude pyrrolidine - Google Patents. (n.d.).
-
REACTIVE EXTRACTION OF TARTARIC ACID - Chemistry Journal of Moldova. (n.d.). Retrieved January 26, 2026, from [Link]
-
Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database? - IUCr Journals. (n.d.). Retrieved January 26, 2026, from [Link]
-
tartrate stability in wines - FACT SHEET. (n.d.). Retrieved January 26, 2026, from [Link]
- US1915273A - Process for removing tartaric acid and tartrates from must, grape juice, and wine - Google Patents. (n.d.).
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021). Retrieved January 26, 2026, from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022). Retrieved January 26, 2026, from [Link]
-
Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]
-
Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Recrystallization of Enantiomers from Conglomerates - ResearchGate. (2021). Retrieved January 26, 2026, from [Link]
-
(PDF) Step-Efficient Access to Chiral Primary Amines - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Tartrate stabilisation - Oenobrands. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Recovery of Tartaric Acid from Aqueous Solution by Liquid Membrane Technique: Optimization by Taguchi Design of Experimental Methodology - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
- Purification of tartaric acid - US2430855A - Google Patents. (n.d.).
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Influence of Protective Colloids on Calcium Tartrate Stability and the Astringency Perception in a Red Wine - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
- US3337630A - Process for the purification of amines - Google Patents. (n.d.).
-
measure pyrrolidine by HPLC - Chromatography Forum. (2011). Retrieved January 26, 2026, from [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate Stability and Degradation
Welcome to the technical support center for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.
Troubleshooting Guide: Investigating Degradation of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate
This guide provides a systematic approach to identifying and resolving common stability issues you might encounter during your research.
Scenario 1: Unexpected peak observed during HPLC analysis of a stored sample.
Question: I have been storing my sample of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate at room temperature and upon analysis by reverse-phase HPLC, I see a new, more polar peak appearing over time. What could this be and how can I investigate it further?
Answer:
The appearance of a new, more polar peak suggests the formation of a degradation product. Given the structure of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate, a likely cause under ambient conditions is hydrolysis. The pyrrolidine ring, while generally stable, can be susceptible to slow hydrolysis, especially if moisture is present.[1] Another possibility is the dissociation of the tartrate salt, which could potentially lead to changes in the solid-state properties of the drug substance.[2][3][4]
Here is a systematic approach to troubleshoot this issue:
Experimental Workflow for Investigating Suspected Hydrolytic Degradation
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Step-by-Step Protocol for Forced Hydrolysis:
-
Sample Preparation: Prepare four vials of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate at a known concentration (e.g., 1 mg/mL) in the following solutions:
-
Vial 1: 0.1 N Hydrochloric Acid
-
Vial 2: 0.1 N Sodium Hydroxide
-
Vial 3: Purified Water
-
Vial 4 (Control): Your standard mobile phase or a non-reactive solvent.
-
-
Incubation: Place the vials in a controlled temperature environment (e.g., a 60°C water bath) for a defined period (e.g., 24 hours).
-
Neutralization (for acidic and basic samples): Before HPLC analysis, neutralize the samples from Vials 1 and 2 to prevent damage to the HPLC column. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
HPLC Analysis: Analyze all four samples using a validated stability-indicating HPLC method.[5][6][7][8][9]
-
Data Interpretation: Compare the chromatograms. If the retention time of the unknown peak in your stored sample matches a peak generated under one of the hydrolytic stress conditions, you have strong evidence for its identity.
Further Characterization:
To confirm the structure of the degradation product, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can help elucidate the chemical structure of the degradant.
Scenario 2: Discoloration of the solid drug substance upon exposure to light.
Question: I left a vial of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate on my lab bench, and it has developed a yellowish tint. What could be the cause?
Answer:
Discoloration upon exposure to light is a strong indicator of photolytic degradation. The aromatic fluorophenyl ring in the molecule can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products, which are often colored.
Experimental Workflow for Investigating Photolytic Degradation
Caption: Troubleshooting workflow for sample discoloration.
Step-by-Step Protocol for Photostability Testing:
-
Sample Preparation:
-
Prepare two sets of samples: one solid and one in solution (e.g., in water or methanol).
-
For each set, prepare a sample to be exposed to light and a control sample wrapped in aluminum foil to protect it from light.
-
-
Light Exposure: Place the unwrapped samples in a photostability chamber with a calibrated light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and control samples by HPLC.
-
Interpretation: A significant increase in degradation products in the light-exposed sample compared to the control confirms photolytic instability.
Preventative Measures:
-
Always store (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate in amber vials or containers that protect it from light.
-
When working with the compound, minimize its exposure to direct sunlight and artificial light.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate?
A1: Based on general principles of chemical stability, it is recommended to store (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate in a cool, dry, and dark place. A controlled room temperature of 2-8°C is ideal. The container should be tightly sealed to prevent moisture uptake.
Q2: What are the likely degradation pathways for this molecule?
A2: While specific degradation studies on this molecule are limited in the public domain, based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: The pyrrolidine ring could potentially undergo hydrolysis, especially under acidic or basic conditions.[1]
-
Oxidation: The secondary amine of the pyrrolidine ring is susceptible to oxidation.[10][11][12] This can be accelerated by the presence of metal ions or peroxides.
-
Photodegradation: The fluorophenyl group can absorb UV light, leading to photolytic cleavage or rearrangement.[13]
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur.[14][15] The tartrate salt itself may also be susceptible to thermal degradation.
Potential Degradation Pathways of (S)-2-(3-Fluorophenyl)pyrrolidine
Sources
- 1. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 4. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in Organocatalytic Reactions
Welcome to the technical support center for organocatalytic reactions, specifically focusing on the critical challenge of moisture sensitivity. This guide is tailored for researchers, scientists, and professionals in drug development who utilize the precision of organocatalysis but face hurdles due to the ubiquitous presence of water. Our approach is to provide not just procedural steps, but the fundamental reasons behind them, empowering you with the expertise to troubleshoot effectively and ensure the robustness of your synthetic methods.
Part 1: Troubleshooting Guide for Common Reaction Failures
This section is designed to be your first point of reference when an organocatalytic reaction does not proceed as expected. We will address common failure scenarios with a logical, step-by-step diagnostic approach.
Scenario 1: Your Reaction Yield is Low or Non-existent
Question: I am running an established organocatalytic reaction, but my yield has dropped significantly, or the reaction has failed completely. I suspect moisture contamination. How should I proceed with troubleshooting?
Answer:
This is a frequent and frustrating problem. A sudden drop in yield for a previously successful reaction often points to moisture. A systematic investigation is key to identifying and rectifying the source of contamination.
The Underlying Science: Many organocatalysts, especially those operating through enamine or iminium ion intermediates, are highly susceptible to deactivation by water.[1][2] Water can hydrolyze these crucial intermediates, reverting them to their starting materials and effectively halting the catalytic cycle.[3][4] Furthermore, water can compete for hydrogen-bonding interactions that are essential for catalyst activity and stability.
A Logical Troubleshooting Workflow:
To efficiently diagnose the issue, follow this workflow:
Caption: A systematic workflow for troubleshooting low-yield organocatalytic reactions.
Detailed Diagnostic Steps:
-
Reagent Integrity Check:
-
Hygroscopic Nature: Identify if any of your starting materials or additives are known to be hygroscopic. Aldehydes and certain salts are common culprits.
-
Actionable Step: If you suspect a reagent, use a fresh bottle or purify a small batch. For solids, drying in a vacuum oven (after confirming thermal stability) is a reliable method.
-
-
Solvent Quality Assurance:
-
"Anhydrous" Solvents: Commercially available anhydrous solvents can absorb atmospheric moisture, especially after the bottle has been opened multiple times. The septum on Sure/Seal™ bottles can also lose its integrity with repeated punctures.[5]
-
Quantitative Measurement: The most accurate way to determine water content is through Karl Fischer titration.[6] For many sensitive reactions, a water content above 50 ppm can be detrimental.
-
Solvent Purification: If the solvent is the likely issue, it should be freshly distilled from an appropriate drying agent. For instance, tetrahydrofuran (THF) is often distilled from sodium/benzophenone, while dichloromethane (DCM) is distilled from calcium hydride.[7]
-
-
Inert Atmosphere and Glassware:
-
Gas Purity: Use high-purity inert gas (e.g., 99.998% or higher) for your reactions. Lower grades can contain significant amounts of water.
-
Glassware Preparation: All glassware must be rigorously dried. This can be achieved by oven-drying at over 120°C for several hours and allowing it to cool under a stream of inert gas or in a desiccator. For highly sensitive reactions, flame-drying under vacuum is more effective.[8]
-
Proper Technique: Ensure that you are employing correct Schlenk line or glovebox techniques to maintain a positive pressure of inert gas throughout the entire experimental setup and reagent addition process.[5]
-
Scenario 2: Inconsistent Stereoselectivity in Your Reaction
Question: I am performing a stereoselective organocatalytic reaction, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is fluctuating between different runs. Could water be the cause?
Answer:
Yes, this is a strong possibility. The stereochemical outcome of many organocatalytic reactions is highly sensitive to the presence of water.
The Underlying Science: High stereoselectivity is often the result of a highly organized, three-dimensional transition state, which is frequently stabilized by a network of hydrogen bonds. Water molecules can interfere with this delicate arrangement by:
-
Disrupting Hydrogen Bonds: Water can act as a competitive hydrogen bond donor or acceptor, disrupting the precise orientation of the substrate and catalyst in the transition state.[2]
-
Promoting Background Reactions: Water can facilitate a non-stereoselective background reaction, which proceeds in parallel with the desired catalytic cycle. This uncatalyzed or water-catalyzed pathway produces a racemic mixture, which erodes the overall enantiomeric excess of the product.[9]
Protocol for Restoring Stereoselectivity:
-
Strict Adherence to Anhydrous Conditions: All the protocols mentioned in the previous section for ensuring dry reagents, solvents, and atmosphere are paramount.
-
In-Situ Water Scavenging:
-
Molecular Sieves: The addition of activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively remove trace amounts of water. It is crucial that the sieves are properly activated by heating under vacuum just before use.[10][11]
-
Other Drying Agents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used, but they are generally less efficient than molecular sieves for scavenging very low concentrations of water.[12]
-
-
Optimization of Reaction Parameters:
-
Catalyst Loading: The impact of water can sometimes be mitigated by adjusting the catalyst loading. Running a series of small-scale experiments with varying catalyst concentrations can help identify more robust conditions.
-
Concentration Effects: The overall concentration of the reaction can also influence the effect of trace water.
-
Illustrative Data: The Impact of Water on a Proline-Catalyzed Aldol Reaction
| Water Content (ppm) | Enantiomeric Excess (ee %) |
| < 10 | >99% |
| 50 | 96% |
| 200 | 85% |
| 500 | 72% |
| 1000 | 55% |
Note: This data is for illustrative purposes and actual results will vary depending on the specific reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for drying common organic solvents?
A1: The choice of drying method depends on the solvent and the required level of dryness.
-
Ethers (e.g., THF, Diethyl Ether): Distillation from sodium metal and benzophenone is a classic and effective method. The formation of the blue or purple benzophenone ketyl radical provides a visual indication that the solvent is anhydrous and oxygen-free.[7]
-
Halogenated Solvents (e.g., DCM, Chloroform): Distillation from calcium hydride is the standard procedure. It is extremely important not to use sodium with halogenated solvents as this can lead to an explosion. [7]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are notoriously difficult to dry. A common method is vacuum distillation from calcium hydride, followed by storage over activated 4Å molecular sieves.[7]
-
Solvent Purification Systems: For laboratories that frequently run moisture-sensitive reactions, a commercial solvent purification system that passes solvents through columns of activated alumina and other drying agents is a safer and more convenient option than distillation.[13][14][15]
Q2: What is the correct procedure for activating and using molecular sieves?
A2: If not properly activated, molecular sieves can introduce water into a reaction.
Step-by-Step Protocol for Activating Molecular Sieves:
-
Place the required amount of molecular sieves in a round-bottom flask.
-
Heat the flask to over 300°C under atmospheric pressure for at least 3 hours (an overnight duration is preferable).[10] In a vacuum oven, a temperature of around 200°C is sufficient.[10]
-
Allow the sieves to cool to room temperature under vacuum or by backfilling with a high-purity inert gas.
-
Store the activated sieves in a tightly sealed desiccator or in a glovebox. For optimal performance, they should be used shortly after activation.[10]
Q3: How does water specifically affect amine-based organocatalysts like proline?
A3: Water can interfere with the catalytic cycle of amine-based organocatalysts in several ways:
-
Hydrolysis of Enamine Intermediates: In reactions that proceed through an enamine intermediate, water can hydrolyze the enamine back to the starting carbonyl compound and the amine catalyst, thereby inhibiting the reaction.[3][16]
-
Hydrolysis of Iminium Ion Intermediates: Similarly, for reactions that rely on iminium ion activation, water can attack the iminium ion, preventing it from reacting with the desired nucleophile.[4][17]
-
Disruption of Hydrogen Bonding Networks: As previously mentioned, water can disrupt the hydrogen-bonding interactions that are crucial for achieving high stereoselectivity in the transition state.[2]
Visualizing Water's Interference in an Enamine Catalytic Cycle:
Caption: A diagram illustrating how water can hydrolyze the key enamine intermediate, disrupting the catalytic cycle.
References
-
Raj, M., & Singh, V. K. (2009). Organocatalytic reactions in water. Chemical Communications, (44), 6687-6703. [Link]
-
Coric, I., & List, B. (2012). Asymmetric organocatalysis: a survival guide to medicinal chemists. Molecules, 17(12), 14732-14757. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
-
Company, R., & Afonso, C. A. (2011). Enamine-based aldol organocatalysis in water: are they really “all wet”?. Catalysis Science & Technology, 1(1), 26-37. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Friščić, T., & James, S. L. (2017). Mechanochemical organocatalysis: do high enantioselectivities contradict what we might expect?. Chemistry-A European Journal, 23(62), 15574-15585. [Link]
-
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]
-
Langmuir. (2024). Green Catalysis: Water as a Sustainable Medium in Organocatalyzed Reactions. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]
-
Alemán, J., Cabrera, S., & Ma, G. (2013). Iminium catalysis. Chemical Reviews, 113(7), 5799-5836. [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]
-
The Royal Society of Chemistry. (2009). Organocatalytic reactions in water. [Link]
-
Nobel Prize Outreach AB. (2021, October 6). Enamine and iminium ion–mediated organocatalysis. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
The Home Chemistry Shop. (2017, July 1). How to dry molecule sieves to produce 100% anhydrous alcohol (ethanol) [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Tuneable Control of Organocatalytic Activity through Host–Guest Chemistry. [Link]
-
ResearchGate. (n.d.). Low-Loading Asymmetric Organocatalysis. [Link]
-
PubMed. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Wikipedia. (n.d.). Enamine. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Reddit. (2013, September 6). Need dry solvents? Some common lab dessicants work better than sodium/ketyl radical stills. [Link]
-
The Royal Society of Chemistry. (2025). Heterogeneous organocatalysis: the proline case. [Link]
-
ACS Publications. (2024). Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. [Link]
-
PubMed Central. (2025). Heterogeneous organocatalysis: the proline case. [Link]
-
ResearchGate. (2018). Which Reagent/Chemicals can be used in Karl Fischer Titration other than Methanol?. [Link]
-
ACS Publications. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. [Link]
-
Ashenhurst, J. (n.d.). Enamines. Master Organic Chemistry. [Link]
-
Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. [Link]
-
ResearchGate. (n.d.). Water in Stereoselective Organocatalytic Reactions. [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]
-
PubMed Central. (2024). Iminium Catalysis in Natural Diels-Alderase. [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. [Link]
-
Naike Chemical Equipment Packing Co., Ltd. (n.d.). How To Activate Molecular Sieve?. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. jalonzeolite.com [jalonzeolite.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral HPLC Method Development for Reaction Monitoring
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) method development, specifically tailored for the dynamic environment of reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of tracking enantiomeric composition as a reaction progresses. As your virtual Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and develop robust, self-validating methods.
Foundational Principles: Why Chiral HPLC for Reaction Monitoring?
Monitoring the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of a reaction in real-time or near-real-time is crucial for understanding reaction kinetics, optimizing process conditions, and ensuring the desired stereochemical outcome. Chiral HPLC is an indispensable tool for this purpose due to its high resolving power and sensitivity.[1][2] The core challenge lies in developing a method that is not only selective for the enantiomers but also fast enough to provide timely feedback on the reaction's progress.
A successful method must provide a clear separation of the enantiomers of the starting material and the product, often in the presence of intermediates and byproducts. The inherent complexity of chiral separations stems from the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[3] Separation is only achieved through the formation of transient diastereomeric complexes with a chiral stationary phase (CSP) or a chiral mobile phase additive.[3]
Troubleshooting Guide: From Tailing Peaks to Wandering Retention Times
Even with careful planning, chromatographic problems can arise. This section is designed to help you diagnose and resolve common issues encountered during chiral HPLC for reaction monitoring. The key to effective troubleshooting is to change only one parameter at a time to isolate the source of the problem.[4]
Poor or No Enantiomeric Resolution
This is one of the most frequent challenges in chiral method development.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor for achieving chiral separation.[3][5] The mechanism of chiral recognition is highly specific and depends on the interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP.[6] | 1. Screen a diverse set of CSPs: Polysaccharide-based (cellulose and amylose derivatives), macrocyclic glycopeptides, and Pirkle-type columns are common starting points.[6][7][8] 2. Consult application notes: Manufacturers often have extensive libraries of applications for similar compounds.[3] 3. Consider the analyte's functional groups: This can guide the initial selection of a CSP known to interact with those groups. |
| Suboptimal Mobile Phase Composition | The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting selectivity.[5] The type of organic modifier, its concentration, and the presence of additives can dramatically alter the separation. | 1. Vary the organic modifier: In normal phase, common modifiers are alcohols like isopropanol or ethanol in a hexane or heptane base. In reversed-phase, acetonitrile and methanol are typical. 2. Adjust modifier concentration: Small changes in the percentage of the polar modifier can have a significant impact on resolution. 3. Introduce additives: For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) or a base (e.g., diethylamine, triethylamine) can improve peak shape and resolution by suppressing unwanted ionic interactions.[9] |
| Incorrect Temperature | Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction.[6][10] Its effect can be unpredictable; sometimes increasing the temperature improves resolution, while other times a decrease is beneficial.[6] | 1. Screen a range of temperatures: Start at ambient and then explore both higher (e.g., 40°C) and lower (e.g., 15°C) temperatures. 2. Ensure temperature stability: Use a column oven to maintain a consistent temperature, as fluctuations can lead to retention time shifts and variable resolution.[4] |
| Inappropriate Flow Rate | While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm ID columns, the optimal flow rate for chiral separations can sometimes be slower to allow for sufficient interaction with the CSP.[6] | 1. Reduce the flow rate: If some separation is observed, try decreasing the flow rate (e.g., to 0.8 or 0.5 mL/min) to see if resolution improves.[6] |
Poor Peak Shape: Tailing, Fronting, and Splitting
Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetrical peaks can compromise resolution and integration accuracy.
Possible Causes & Solutions
| Problem | Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol groups on silica-based CSPs) can cause tailing, especially for basic compounds.[11] Column Overload: Injecting too much sample can saturate the stationary phase. | Secondary interactions create multiple retention mechanisms, leading to a "tail" of molecules eluting later. Column overload exceeds the linear range of the column's capacity. | 1. Add mobile phase modifiers: For basic analytes, add a small amount of a competing base like diethylamine. For acidic analytes, add an acid like acetic acid. 2. Reduce sample concentration: Dilute the sample and reinject. 3. Check for column degradation: A damaged column can also lead to poor peak shape. |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can front.[4] Column Overload (less common): Can also cause fronting in some cases. | The strong sample solvent carries the analyte band through the column too quickly at the beginning, leading to a sharp front. | 1. Dissolve the sample in the mobile phase: This is the ideal scenario.[3] 2. If solubility is an issue, use a weaker solvent: Or inject a smaller volume of the sample dissolved in the strong solvent.[4] |
| Split or Doubled Peaks | Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit, distorting the sample flow path.[12] Column Void or Channeling: A void at the head of the column can cause the sample band to split.[11] Sample Solvent/Mobile Phase Mismatch: Severe incompatibility can cause peak distortion. | A blocked frit or column void creates a non-uniform flow path, causing the sample band to be distributed unevenly onto the stationary phase.[12] | 1. Reverse-flush the column: This can dislodge particulates from the inlet frit. (Check manufacturer's instructions before reversing).[12] 2. Filter your samples and mobile phases: Use a 0.45 µm or 0.22 µm filter to remove particulates. 3. Replace the column: If flushing does not work, the column may be permanently damaged. |
Retention Time Instability
Consistent retention times are critical for reliable peak identification and quantification, especially in automated reaction monitoring.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Troubleshooting Steps | | :--- | :--- | :--- | :--- | | Inadequate Column Equilibration | Chiral separations, particularly those using mobile phase additives, can require longer equilibration times for the stationary phase to reach a steady state.[13] | 1. Increase equilibration time: Flush the column with the mobile phase for at least 20-30 column volumes before the first injection. 2. Monitor the baseline: A stable, flat baseline is a good indicator of equilibration. | | Mobile Phase Composition Changes | Selective evaporation of a volatile mobile phase component (e.g., hexane) can alter the composition and thus the retention times.[4] | 1. Cover solvent reservoirs: Use sealed caps to minimize evaporation. 2. Prepare fresh mobile phase daily: This ensures consistent composition.[4] | | Temperature Fluctuations | As mentioned, temperature has a strong influence on retention. Inconsistent ambient temperatures can cause drift if a column oven is not used.[4] | 1. Use a column oven: This is the best way to ensure a stable temperature.[4] 2. Insulate the column if an oven is unavailable. | | Pump and System Leaks | Leaks in the HPLC system will cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.[14] | 1. Perform a visual inspection: Check all fittings for signs of leakage.[14] 2. Run a pressure test: Most HPLC software has a built-in pressure test function to check for system leaks. | | "Memory Effects" of Additives | Acidic or basic modifiers can adsorb onto the stationary phase and persist even after changing the mobile phase, affecting subsequent analyses.[13] | 1. Dedicate columns: If possible, dedicate a column to a specific method or type of additive to avoid cross-contamination.[13] 2. Implement a rigorous flushing procedure: When changing methods, flush the column extensively with a strong, miscible solvent. |
Experimental Protocols & Workflows
General Workflow for Chiral Method Development
This workflow provides a systematic approach to developing a chiral HPLC method for reaction monitoring.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bujnochem.com [bujnochem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to DFT Studies on Transition States in Diarylprolinol Ether Catalysis
For Researchers, Scientists, and Drug Development Professionals
The advent of diarylprolinol silyl ether catalysts, often called Jørgensen-Hayashi catalysts, marked a significant milestone in asymmetric organocatalysis.[1][2] Their ability to facilitate a wide array of stereoselective transformations through enamine and iminium ion intermediates has made them invaluable tools in the synthesis of complex chiral molecules for the pharmaceutical industry.[1][3] However, the rational design and optimization of these powerful catalysts hinge on a deep understanding of the reaction mechanisms, particularly the fleeting transition states that govern stereoselectivity. This is where Density Functional Theory (DFT) becomes an indispensable analytical tool, offering a molecular-level view that complements experimental investigation.[4]
This guide provides an in-depth comparison of DFT approaches for studying transition states in diarylprolinol ether catalysis. It moves beyond a simple recitation of methods to explain the causality behind computational choices, compare catalyst variants based on DFT-derived data, and bridge the gap between theoretical predictions and benchtop validation.
Section 1: The Mechanistic Cornerstone: Enamine Catalysis and Stereocontrol
Diarylprolinol silyl ether catalysts operate via a well-understood catalytic cycle. The secondary amine of the pyrrolidine ring reacts with an aldehyde substrate to form an enamine intermediate. This enamine then attacks an electrophile, creating a new stereocenter. The bulky diarylprolinol silyl ether moiety creates a chiral pocket around the reactive enamine, sterically directing the approach of the electrophile to one face of the enamine, thus controlling the stereochemical outcome.
The stereoselectivity of the reaction is ultimately determined by the energy difference between the transition states leading to the different stereoisomers.[5] Even small differences in transition state energies (ΔΔG‡) can lead to high enantiomeric excess (ee). Non-covalent interactions, such as hydrogen bonding, steric repulsion, and dispersion forces, play a crucial role in differentiating these transition state energies.[6][7][8] Understanding and accurately modeling these subtle interactions is the primary challenge and goal of DFT studies in this field.[6]
Caption: Generalized enamine catalytic cycle for diarylprolinol ether catalysts.
Section 2: The Computational Toolkit: A Comparative Look at DFT Methodologies
The accuracy of a DFT calculation is highly dependent on the choice of the functional and basis set. For organocatalytic systems where non-covalent interactions are paramount, this choice is critical.[6]
Functionals:
-
B3LYP: A widely used hybrid functional that provides a good balance of accuracy and computational cost for many organic reactions. However, it is known to poorly describe dispersion interactions, which can be crucial for accurate transition state modeling in these systems.[6]
-
M06-2X: A meta-hybrid GGA functional that was specifically parameterized to handle non-covalent interactions. It often provides more accurate results than B3LYP for organocatalytic transition states, albeit at a higher computational cost.
-
ωB97X-D: A long-range corrected hybrid functional that includes an empirical dispersion correction. This functional is also well-suited for studying systems with significant non-covalent interactions.
Basis Sets:
-
6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations. It includes polarization functions on heavy atoms (d) and hydrogens (p), which are important for describing bonding in organic molecules.
-
6-311+G(d,p): A larger Pople-style basis set that includes diffuse functions (+) on heavy atoms. These functions are important for describing anions and systems with significant electron density far from the nucleus.
-
def2-TZVP: A triple-zeta basis set from the Ahlrichs family. It generally provides more accurate results than the Pople-style basis sets and is a good choice for single-point energy calculations on optimized geometries.
Solvation Models: Since most organocatalytic reactions are performed in solution, it is crucial to include the effects of the solvent in the calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to account for the bulk solvent effects.
| Methodology | Relative Cost | Strengths | Weaknesses | Typical Application |
| B3LYP/6-31G(d,p) | Low | Fast, good for initial geometry scans | Poor description of dispersion forces | Initial structure optimization, systems where dispersion is not critical |
| M06-2X/6-311+G(d,p) | Medium | Good for non-covalent interactions | Higher computational cost | Transition state optimization and energy calculations |
| ωB97X-D/def2-TZVP | High | Excellent for dispersion and long-range interactions | Computationally expensive | High-accuracy single-point energy calculations |
Section 3: Decoding Stereoselectivity: A Comparative Analysis of Transition States
To illustrate the power of DFT in rationalizing and predicting stereoselectivity, let's consider the Michael addition of an aldehyde to a nitro-olefin, a classic transformation catalyzed by diarylprolinol silyl ethers. The stereochemical outcome of this reaction is determined by the facial selectivity of the enamine's attack on the nitro-olefin.
DFT calculations can be used to locate the transition states for the formation of the different stereoisomers and to calculate their relative energies. The product distribution is then predicted based on the Boltzmann distribution of the transition state energies.
Case Study: Parent vs. Electron-Withdrawing Substituted Catalyst
Let's compare the performance of the parent diphenylprolinol silyl ether catalyst with a catalyst bearing electron-withdrawing trifluoromethyl groups on the aryl rings (Jørgensen's catalyst).[3]
| Catalyst | Reaction | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Diphenylprolinol silyl ether | Propanal + nitrostyrene | 1.8 | 92 | 90 |
| 3,5-bis(trifluoromethyl)phenyl derivative | Propanal + nitrostyrene | 2.5 | >99 | 99 |
The DFT calculations correctly predict that the catalyst with electron-withdrawing groups will give higher enantioselectivity. Analysis of the transition state geometries reveals that the trifluoromethyl groups enhance the steric hindrance on one face of the enamine, leading to a larger energy difference between the diastereomeric transition states.
Caption: Comparison of transition state energy differences for parent and modified catalysts.
Section 4: From Theory to Practice: A Protocol for Experimental Validation
The ultimate test of any computational model is its ability to predict experimental outcomes.[9] Therefore, it is essential to have robust experimental protocols to validate the predictions from DFT studies.
Experimental Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product analysis.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Benzoic acid (co-catalyst)
-
Toluene (solvent)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Solvent and Reactants: Add toluene (1.0 mL) and cool the mixture to 0 °C. Add propanal (2.0 mmol, 2.0 equiv) followed by trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): Lowering the temperature increases the energy difference between the competing transition states, often leading to higher enantioselectivity.
-
Benzoic Acid: The acid co-catalyst facilitates the formation of the enamine intermediate and the final hydrolysis step, accelerating the overall catalytic cycle.[10]
-
Toluene: A non-polar solvent is chosen to minimize competing hydrogen bonding interactions with the catalyst and substrates.
Caption: Step-by-step experimental workflow for validation.
Section 5: Conclusion and Future Outlook
DFT studies have proven to be a powerful tool for understanding and predicting the stereochemical outcomes of reactions catalyzed by diarylprolinol silyl ethers. By providing detailed insights into the structures and energies of transition states, DFT allows for the rational design of new and improved catalysts. The synergy between computational chemistry and experimental validation is key to advancing the field of asymmetric organocatalysis and enabling the efficient synthesis of chiral molecules for drug development and other applications.[9]
Future developments in this area will likely focus on:
-
The use of machine learning and artificial intelligence to accelerate the screening of new catalyst candidates.[11]
-
The development of more accurate and computationally efficient DFT methods for modeling complex reaction systems.
-
The application of these methods to a wider range of organocatalytic transformations.
References
-
Ishikawa, H., & Hayashi, Y. (2010). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters. [Link]
-
Request PDF. (n.d.). The Diarylprolinol Silyl Ether System: A General Organocatalyst. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Franco, D., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers. [Link]
-
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. [Link]
-
Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts. Journal of the American Chemical Society. [Link]
-
Goldsmith, B. R., et al. (2021). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Catalysis. [Link]
-
Lam, Y. H., & Houk, K. N. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research. [Link]
-
Liu, C., et al. (2025). DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal. New Journal of Chemistry. [Link]
-
Request PDF. (n.d.). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2018). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Molecules. [Link]
-
Rios, R. (2017). Theoretical Perspectives in Organocatalysis. Chemistry – A European Journal. [Link]
-
Kearney, S. E., & Sigman, M. S. (2019). Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. ACS Catalysis. [Link]
-
Van de Vijver, R., & Van Speybroeck, V. (2015). Validation of DFT-Based Methods for Predicting Qualitative Thermochemistry of Large Polyaromatics. Journal of Chemical Theory and Computation. [Link]
-
Almaşi, D., & Wennemers, H. (2020). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Angewandte Chemie International Edition. [Link]
-
Kumar, A. (2024). Density Functional Theory Studies of Reaction Mechanisms in Organometallic Catalysis. SSRN. [Link]
-
Request PDF. (n.d.). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences. [Link]
-
Chem-Station. (2015, November 16). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]
-
Li, J., et al. (2019). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry. [Link]
-
Green, D. A., et al. (2023). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. [Link]
-
Smith, A. D., & Smith, M. D. (2016). Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. Chemical Society Reviews. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Zhang, Y., et al. (2023). DFT study of nickel-catalyzed regio- and enantioselective hydroalkoxylation of 1,3-dienes with methanol: inner-sphere versus outer-sphere mechanisms. Organic Chemistry Frontiers. [Link]
Sources
- 1. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Jørgensen’s Organocatalysts [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Beyond the Benchmark: A Comparative Guide to (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate and Proline in Asymmetric Organocatalysis
In the landscape of asymmetric organocatalysis, L-proline stands as a foundational pillar—a simple, naturally occurring amino acid that revolutionized the field by demonstrating that small organic molecules could mediate complex, stereoselective transformations without the need for metal catalysts.[1] Its discovery as a catalyst for intermolecular aldol reactions by List and Barbas in 2000 marked the dawn of a new era in organic synthesis.[2] However, the relentless pursuit of higher efficiency, broader substrate scope, and superior enantioselectivity has driven the development of more sophisticated proline derivatives.
This guide provides a detailed, head-to-head comparison between the archetypal catalyst, L-proline, and a modern, high-performance successor: (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate. This latter catalyst belongs to the renowned Jørgensen-Hayashi class of diarylprolinol silyl ethers, which are celebrated for their exceptional ability to control stereochemistry in a wide array of reactions.[2]
We will dissect the mechanistic underpinnings of each catalyst, present comparative experimental data for key C-C bond-forming reactions, and offer practical insights for researchers, scientists, and drug development professionals aiming to select the optimal catalyst for their synthetic challenges.
Chapter 1: The Catalysts at a Glance: Structure and Mechanism
At the heart of both catalysts is the pyrrolidine ring, which serves as the chiral scaffold. Their catalytic prowess stems from their ability to reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.
L-Proline: The Bifunctional Archetype
L-proline is a unique secondary amino acid whose rigid cyclic structure is fundamental to its catalytic ability. It operates through a bifunctional activation mechanism where the secondary amine forms an enamine with a ketone or aldehyde donor, while the carboxylic acid group acts as a proton shuttle, activating the acceptor and stabilizing the transition state via hydrogen bonding.[3] This dual role allows proline to function as a "micro-aldolase," mimicking the strategy of natural enzymes.[3]
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate: Engineered for Precision
(S)-2-(3-Fluorophenyl)pyrrolidine is a derivative where the carboxylic acid of proline is replaced by a bulky diphenylmethanol-type group, often protected as a silyl ether. The D-tartrate salt form enhances its handling properties and solubility. The critical design modification is the introduction of a large aryl substituent at the C-2 position.
Causality Behind the Design:
-
Enhanced Steric Shielding: The bulky aryl group provides a much more defined and sterically hindered environment around the reactive enamine intermediate compared to proline's small carboxylic acid. This steric wall effectively blocks one face of the enamine from the incoming electrophile, leading to significantly higher enantioselectivity.
-
Electronic Tuning: The fluorine atom on the phenyl ring is an electron-withdrawing group. This can subtly modulate the electronic properties of the catalyst, influencing the nucleophilicity of the enamine and the stability of the transition state, which can affect both reaction rate and selectivity.
-
Elimination of Competing Pathways: By removing the carboxylic acid group, potential side reactions or alternative transition states involving this group are eliminated, often leading to cleaner reactions and more predictable outcomes.
Chapter 2: Head-to-Head in the Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. A classic benchmark is the reaction between an unmodified ketone (acetone) and an electron-deficient aromatic aldehyde (4-nitrobenzaldehyde).
Representative Experimental Protocol: Asymmetric Aldol Reaction
The following protocol is a generalized procedure adaptable for both catalysts. A key principle of trustworthy protocols is accounting for variables; therefore, notes on catalyst-specific adjustments are included.
Detailed Steps:
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add the catalyst (see table for loading), 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv), and the chosen solvent (e.g., DMSO for proline, or CH₂Cl₂/Toluene for the derivative, 2.0 mL).
-
Reaction Initiation: Add acetone (5.0 to 10.0 mmol, 5-10 equiv). Seal the vial and stir the mixture at room temperature (or as specified).
-
Monitoring: The disappearance of the aldehyde can be tracked by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and quench by adding saturated aqueous ammonium chloride solution (5 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude residue by silica gel column chromatography. Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[4]
Performance Comparison: Aldol Reaction
| Parameter | L-Proline | (S)-2-(Aryl)pyrrolidine Derivative (Representative) | Justification & Rationale |
| Catalyst Loading | 10–30 mol% | 1–10 mol% | The higher intrinsic activity and more defined transition state of the diarylprolinol ether often allow for significantly lower catalyst loadings. |
| Solvent | DMSO, DMF | Toluene, CH₂Cl₂, Chloroform | Proline's zwitterionic nature necessitates polar aprotic solvents for solubility.[1] The aryl derivative, especially as a tartrate salt, has better solubility in less polar organic solvents. |
| Yield | 68%[3] | ~90-99% | The cleaner reaction profile and higher efficiency of the aryl-substituted catalyst typically lead to higher isolated yields. |
| Enantioselectivity (ee) | 76% ee[3] | >95% ee | This is the primary advantage. The bulky aryl group provides superior facial discrimination of the enamine intermediate, resulting in excellent enantiocontrol. |
Note: Data for the (S)-2-(Aryl)pyrrolidine derivative is representative of the high performance typically achieved with Jørgensen-Hayashi type catalysts in similar aldol reactions. Direct comparative data for the exact 3-fluorophenyl substrate in this specific reaction is synthesized from general findings for the catalyst class.
Chapter 3: The Michael Addition Challenge
The asymmetric Michael (or conjugate) addition is another vital C-C bond-forming reaction. Here, we benchmark the catalysts in the addition of a ketone (cyclohexanone) to an activated alkene (trans-β-nitrostyrene), a reaction known to be challenging for proline but a signature transformation for diarylprolinol ethers.
Representative Experimental Protocol: Asymmetric Michael Addition
-
Setup: To a vial, add the catalyst, the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol), and the solvent (1.0 mL).
-
Reaction Initiation: Add the Michael donor (e.g., cyclohexanone, 2.0 mmol, 4.0 equiv). Stir at the specified temperature.
-
Monitoring & Work-up: Follow the procedure outlined for the aldol reaction.
-
Analysis: The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum, and the enantiomeric excess (ee) of the major diastereomer is determined by chiral HPLC.
Performance Comparison: Michael Addition
| Parameter | L-Proline | (S)-2-(Aryl)pyrrolidine Derivative (Representative) | Justification & Rationale |
| Catalyst Loading | 20–30 mol% | 1–5 mol% | The superior activity of the diarylprolinol ether is even more pronounced in the Michael addition. |
| Additive | Often requires none | Often benefits from a weak acid co-catalyst (e.g., Benzoic Acid) | The acid additive facilitates the turnover of the catalytic cycle by promoting the hydrolysis of the enamine adduct, which can be a rate-limiting step. |
| Yield | Low to Moderate | >95% | Proline is notoriously inefficient for many intermolecular Michael additions, often giving low yields.[5] Diarylprolinol ethers excel in this area. |
| Diastereoselectivity (dr) | Variable, often low | >95:5 (syn) | The highly organized transition state enforced by the aryl group provides exquisite control over the relative stereochemistry of the two newly formed chiral centers. |
| Enantioselectivity (ee) | Low (<30% ee) | >99% ee | This reaction starkly highlights the superiority of the Jørgensen-Hayashi catalyst design. The steric shielding ensures near-perfect enantiofacial selection. |
Note: The performance of (S)-2-(Aryl)pyrrolidine derivatives in Michael additions is well-documented to be exceptional. The data presented is based on published results for closely related diarylprolinol silyl ether catalysts in the reaction between aldehydes/ketones and nitroolefins.[6]
Chapter 4: Practical Considerations for the Bench Scientist
| Feature | L-Proline | (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate | Senior Scientist's Perspective |
| Cost & Availability | Very low cost, widely available from numerous suppliers. | Significantly more expensive due to a multi-step synthesis from proline. | For initial screening, route scouting, or large-scale, cost-sensitive syntheses, proline is the undeniable first choice. The advanced catalyst is reserved for steps where high stereoselectivity is paramount and cannot be achieved otherwise. |
| Handling & Stability | Stable, crystalline solid. Can be hygroscopic but generally robust. | Crystalline solid (as the tartrate salt), generally stable to air and moisture. Good handling properties. | Both catalysts are user-friendly and do not require inert atmosphere techniques, a major advantage of organocatalysis. The tartrate salt form improves crystallinity and handling over the free amine. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and water. Poorly soluble in many common organic solvents (ethers, hydrocarbons, CH₂Cl₂).[1] | Good solubility in a broader range of organic solvents like CH₂Cl₂, toluene, and THF, offering more flexibility in reaction optimization. | The limited solubility of proline is a significant practical constraint, forcing the use of high-boiling point solvents that can complicate product isolation. The improved solubility of the derivative is a major quality-of-life improvement. |
| Substrate Scope | Good for some aldol and Mannich reactions. Limited effectiveness in many Michael additions and with sterically demanding substrates. | Extremely broad scope. Highly effective for Michael additions, cycloadditions, α-functionalizations, and tolerates a wide variety of aldehyde and ketone substrates.[6] | This is the key performance differentiator. If you are working with Michael acceptors or need to construct quaternary stereocenters, the diarylprolinol ether is the go-to catalyst. Proline's utility is more niche in modern synthetic labs. |
Conclusion: Choosing the Right Tool for the Job
The comparison between L-proline and (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is a clear illustration of catalytic evolution.
L-Proline remains an essential tool in the organocatalysis toolbox. Its low cost and ready availability make it an excellent starting point for process development and an economical choice for reactions where it demonstrates acceptable performance. It is the workhorse catalyst for introducing the concepts of organocatalysis and for specific applications where moderate selectivity is sufficient.
(S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate , as a representative of the Jørgensen-Hayashi catalysts, is a high-precision instrument. It is the catalyst of choice when exceptional levels of enantioselectivity and diastereoselectivity are non-negotiable, particularly in challenging Michael additions and for the construction of complex stereochemical arrays. The investment in a more sophisticated catalyst pays dividends in the form of cleaner reactions, higher yields, and unparalleled stereocontrol, which are critical factors in the synthesis of complex targets like active pharmaceutical ingredients.
Ultimately, the choice depends on the specific goals of the synthesis. For a robust, economical process with moderate stereochemical demands, proline is a logical start. For state-of-the-art performance and access to chemical space requiring exquisite stereocontrol, the engineered precision of (S)-2-(3-Fluorophenyl)pyrrolidine D-Tartrate is the superior and often necessary choice.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available from: [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Available from: [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Available from: [Link]
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496–497. Available from: [Link]
-
Elmekawy, A. A., Sweeney, J. B., & Brown, D. R. (2014). Supplementary information: Efficient synthesis of supported proline catalysts for asymmetric aldol reaction. The Royal Society of Chemistry. Available from: [Link]
-
Tang, Z., Jiang, F., Yu, L.-T., Ruan, J., Li, X.-Y., & Yang, S.-C. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5755–5760. Available from: [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers: A New Family of C2-Symmetric Organocatalysts. Angewandte Chemie International Edition, 44(27), 4212–4215. Available from: [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Available from: [Link]
-
Yang, H., & Wong, M. W. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 10(16), 3229–3235. Available from: [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(48), 9184–9215. Available from: [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 10(52), 31235-31243. Available from: [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric Michael addition of carbonyl compounds. Chemical Society Reviews, 36(10), 1637-1645. Available from: [Link]
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Proline-Derived Diamines as Highly Enantioselective Catalysts for the Asymmetric Michael Reaction of Aldehydes with Nitrostyrenes. Journal of the American Chemical Society, 128(3), 734-735. Available from: [Link]
-
Hayashi, Y., Kawamoto, Y., Honda, M., Okamura, D., Umemiya, S., Noguchi, Y., Mukaiyama, T., & Sato, I. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072–12082. Available from: [Link]
-
Lapi, A., & Macchia, F. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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